R-2 Methanandamide
Descripción
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMZCWZEMNFCR-FQPARAGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of R-2 Methanandamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide, serves as a critical tool in cannabinoid research due to its enhanced metabolic stability and potent activity at cannabinoid receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with cannabinoid receptors, the subsequent G-protein-mediated signaling cascades, and downstream cellular effects. This document synthesizes quantitative binding and functional data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, also known as (R)-(+)-Arachidonyl-1'-hydroxy-2'-propylamide, is a metabolically stable analog of anandamide, the endogenous ligand for cannabinoid receptors.[1] Unlike anandamide, which is rapidly degraded by fatty acid amide hydrolase (FAAH), this compound's structural modifications confer resistance to enzymatic hydrolysis, making it a more reliable and potent tool for studying the endocannabinoid system.[1][2] This enhanced stability allows for more consistent and reproducible in vitro and in vivo experimental outcomes.
This guide will explore the core mechanisms through which this compound exerts its effects, with a focus on its interactions with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, both of which are G-protein coupled receptors (GPCRs).
Receptor Binding and Affinity
This compound demonstrates a high affinity for both CB1 and CB2 receptors, with a notable preference for the CB1 receptor. Its binding affinity has been characterized in numerous studies, typically through competitive radioligand displacement assays.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound and, for comparison, anandamide at human and rat CB1 and CB2 receptors.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | CB1 | Rat | 20 ± 1.6 | [1] |
| CB1 | Rat | 37 | [3] | |
| CB1 | Rat | 72 | ||
| CB1 | Human | - | - | |
| CB2 | Human | - | - | |
| Anandamide | CB1 | Rat | 78 ± 2 | |
| CB1 | Rat | 78.2 |
Note: Data availability for human receptors and for CB2 receptors for this compound is limited in the immediate search results. The provided data is based on available literature.
G-Protein Coupling and Downstream Signaling
Upon binding to CB1 and CB2 receptors, this compound initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins of the Gi/o family.
Inhibition of Adenylyl Cyclase
A primary consequence of CB1 and CB2 receptor activation by this compound is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound has been shown to modulate the activity of various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. The activation of these pathways is often cell-type specific and can lead to diverse cellular responses, including regulation of gene expression, cell proliferation, and apoptosis. For instance, in certain cancer cell lines, this compound-induced apoptosis is associated with the activation of p38 MAPK.
Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
Activation of the PI3K/Akt signaling pathway by this compound has been reported, particularly in the context of cell survival and neuroprotection. This pathway is crucial for regulating cellular processes such as cell growth, proliferation, and survival.
Signaling Pathway Diagram
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP55,940)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the serial dilutions of this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram:
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[35S]GTPγS
-
This compound
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and the serial dilutions of this compound.
-
Add the cell membrane preparation to each well.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax values for G-protein activation by this compound.
Experimental Workflow Diagram:
cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Whole cells expressing CB1 or CB2 receptors
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)
-
Cell culture medium and plates
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay or other detection method as per the kit instructions.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation by this compound.
Experimental Workflow Diagram:
Conclusion
This compound is a potent and metabolically stable agonist of the cannabinoid receptors, primarily acting through the Gi/o-protein coupled signaling pathways to inhibit adenylyl cyclase and modulate various downstream effectors, including the MAPK and PI3K/Akt pathways. Its well-characterized mechanism of action and enhanced stability make it an invaluable tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel cannabinoid-based therapeutics.
References
- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
R-2 Methanandamide: A Technical Guide to Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cannabinoid receptor binding affinity of R-2 Methanandamide, a stable analog of the endogenous cannabinoid anandamide. This document details its binding characteristics to the primary cannabinoid receptors, CB1 and CB2, outlines common experimental protocols for assessing this affinity, and illustrates the key signaling pathways activated upon binding.
Core Concept: this compound and Cannabinoid Receptors
This compound, also known as (R)-(+)-methanandamide, is a synthetic cannabinoid that exhibits a higher affinity for the CB1 receptor compared to anandamide and possesses greater resistance to enzymatic degradation.[1][2] This enhanced stability makes it a valuable tool in cannabinoid research. The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in the immune system.[3][4]
Quantitative Binding Affinity of this compound
The binding affinity of this compound to cannabinoid receptors is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at human and rat CB1 and CB2 receptors.
| Compound | Receptor | Species | Ki (nM) | Radioligand | Reference |
| This compound | CB1 | Rat | 20 | [3H]CP-55,940 | [5] |
| This compound | CB1 | Rat | 28.3 | [3H]CP-55,940 | |
| This compound | CB1 | Rat | 37 | [3H]CP-55,940 | |
| This compound | CB1 | Rat | 72 | [3H]CP-55,940 | |
| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | CB1 | Not Specified | 7.42 | Not Specified | |
| This compound | CB2 | Human | >1000 | [3H]CP-55,940 | Various |
| This compound | CB2 | Mouse | >1000 | [3H]CP-55,940 | Various |
Note: The variability in Ki values can be attributed to differences in experimental conditions, such as the specific radioligand used, the source of the receptor preparation (e.g., brain membranes, transfected cells), and the presence or absence of protease inhibitors.
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a generalized protocol for determining the binding affinity of a test compound like this compound to cannabinoid receptors using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells transfected with human CB1 or CB2 receptors) or from tissue homogenates (e.g., rat brain for CB1).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [3H]CP-55,940.
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer containing BSA and other salts to maintain pH and reduce non-specific binding.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine the level of non-specific radioligand binding.
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
2. Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of this compound
Upon binding to CB1 or CB2 receptors, this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor agonist, it primarily signals through pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, this compound can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. In some cellular contexts, this compound-induced apoptosis is associated with ceramide accumulation and activation of p38 MAPK.
Visualization of Signaling Pathways
Caption: Signaling pathways activated by this compound.
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Synthesis and Chemical Properties of R-2 Methanandamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-2 Methanandamide, also known as (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide or AM-356, is a potent and metabolically stable synthetic analog of the endocannabinoid anandamide.[1] Its chiral nature and modified headgroup confer enhanced affinity for the cannabinoid type 1 (CB1) receptor and increased resistance to enzymatic degradation compared to its endogenous counterpart.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of cannabinoid pharmacology and drug discovery. Detailed experimental protocols for its synthesis and relevant biochemical assays are provided, alongside visualizations of its synthetic pathway and intracellular signaling cascades.
Chemical Properties and Data
This compound is a chiral fatty acid amide characterized by an arachidonyl backbone linked to an (R)-1-amino-2-propanol headgroup.[1] This structural modification distinguishes it from anandamide and is crucial for its enhanced pharmacological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |
| Synonyms | (R)-(+)-Methanandamide, AM-356, (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide | [1] |
| Molecular Formula | C₂₃H₃₉NO₂ | |
| Molecular Weight | 361.6 g/mol | |
| CAS Number | 157182-49-5 | |
| Appearance | A solution in ethanol | |
| Solubility | DMF: >10 mg/ml, DMSO: >30 mg/ml, Ethanol: >100 mg/ml |
Cannabinoid Receptor Binding Affinities
This compound exhibits a high affinity and selectivity for the CB1 receptor over the CB2 receptor. The binding affinities, expressed as the inhibition constant (Ki), are summarized in Table 2.
| Receptor | Kᵢ (nM) | Reference |
| Human CB1 | 17.9 - 28.3 | |
| Human CB2 | 815 - 868 | |
| Rat Brain CB1 | 20 ± 1.6 | [1] |
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between arachidonic acid and the chiral amine, (R)-(+)-1-amino-2-propanol. This can be achieved through the activation of the carboxylic acid group of arachidonic acid followed by coupling with the amine.
Synthetic Workflow
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for amide bond formation.
Materials:
-
Arachidonic acid
-
Oxalyl chloride or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
(R)-(+)-1-Amino-2-propanol
-
Triethylamine (Et₃N) or Hünig's base (DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Arachidonic Acid:
-
Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Alternatively, for a milder activation, use a coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) in DMF.
-
-
Amide Coupling:
-
In a separate flask, dissolve (R)-(+)-1-amino-2-propanol (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared arachidonoyl chloride solution (or the activated arachidonic acid mixture) to the amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Biological Activity and Signaling Pathways
This compound acts as a potent agonist at the CB1 receptor, initiating a cascade of intracellular signaling events. Its increased metabolic stability compared to anandamide is due to the methyl group at the 2'-position, which sterically hinders hydrolysis by fatty acid amide hydrolase (FAAH).
G-Protein Coupled Receptor (GPCR) Signaling
Upon binding to the CB1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, this compound induces a conformational change in the receptor. This leads to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family.
Figure 2: CB1 receptor signaling pathway activated by this compound.
Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate MAPK pathways, such as the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. This activation can influence gene expression and cell fate, including the induction of apoptosis in certain cancer cell lines.
Experimental Protocols: Biochemical Assays
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard procedure to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the cell membranes to the desired concentration in assay buffer.
-
Dilute [³H]CP-55,940 to a working concentration (typically around its Kd value) in assay buffer.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, [³H]CP-55,940, and cell membrane suspension.
-
Non-specific Binding: Add a high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2), [³H]CP-55,940, and cell membrane suspension.
-
Competitive Binding: Add the serially diluted this compound, [³H]CP-55,940, and cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol describes a fluorometric assay to assess the metabolic stability of this compound by measuring its effect on FAAH activity.
Materials:
-
Recombinant human FAAH or tissue homogenate containing FAAH
-
FAAH substrate (e.g., a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin)
-
This compound (test compound)
-
FAAH inhibitor (positive control, e.g., URB597)
-
Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
96-well black plates
-
Fluorometer
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound and the FAAH inhibitor in assay buffer.
-
Dilute the FAAH enzyme and the substrate to their working concentrations in assay buffer.
-
-
Assay Setup:
-
Add the assay buffer, FAAH enzyme, and either this compound, the inhibitor, or vehicle to the wells of the 96-well plate.
-
Pre-incubate for a short period to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition of FAAH activity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value, if applicable. A lack of significant inhibition indicates metabolic stability.
-
Conclusion
This compound remains a cornerstone tool for cannabinoid research due to its enhanced potency, CB1 receptor selectivity, and improved metabolic stability over anandamide. The synthetic and analytical protocols detailed in this guide provide a framework for its preparation and characterization, while the elucidation of its signaling pathways offers insights into its mechanism of action. This comprehensive technical overview serves to facilitate further investigation into the therapeutic potential of this compound and the broader endocannabinoid system.
References
R-2 Methanandamide: A Technical Guide to a Stable Anandamide Analog for Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of R-2 Methanandamide, a synthetic analog of the endogenous cannabinoid, anandamide. Designed for enhanced metabolic stability and potent cannabinoid receptor activity, this compound serves as a critical tool in the exploration of the endocannabinoid system. This document details its comparative binding affinities, enzymatic stability, relevant signaling pathways, and comprehensive experimental protocols for its synthesis and biological evaluation.
Introduction
Anandamide (N-arachidonoylethanolamine or AEA) is a key endocannabinoid that plays a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, and memory.[1] However, its therapeutic potential is often limited by its rapid enzymatic degradation in vivo, primarily by fatty acid amide hydrolase (FAAH).[2][3] To overcome this limitation, synthetic analogs have been developed. Among these, this compound (also known as R-(+)-methanandamide or AM356) has emerged as a valuable research tool.[4] This chiral analog incorporates a methyl group at the 1'-position of the ethanolamine moiety, which sterically hinders FAAH-mediated hydrolysis, thereby prolonging its biological activity.[5] Furthermore, this compound exhibits a higher binding affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide, making it a potent and selective agonist for studying CB1-mediated signaling pathways.
Comparative Biological Data
Cannabinoid Receptor Binding Affinities
This compound demonstrates a distinct binding profile at the two major cannabinoid receptors, CB1 and CB2, with a marked preference for the CB1 receptor. This selectivity, coupled with its enhanced potency over anandamide, makes it a valuable tool for dissecting the specific roles of CB1 activation.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | CB1 | 17.9 - 28.3 | |
| CB1 | 20 | ||
| CB2 | 815 - 868 | ||
| Anandamide | CB1 | ~70 - 78.2 | |
| CB2 | Low Affinity |
Table 1: Comparative Cannabinoid Receptor Binding Affinities. This table summarizes the inhibitory constants (Ki) of this compound and anandamide for the CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.
Enzymatic Stability
A key advantage of this compound is its increased resistance to enzymatic degradation by FAAH. This enhanced stability leads to a longer half-life in biological systems, allowing for more sustained receptor activation compared to anandamide. While specific kinetic parameters for the hydrolysis of this compound by FAAH are not widely reported in a comparative format, multiple studies qualitatively confirm its significantly reduced rate of hydrolysis.
| Compound | FAAH Hydrolysis Rate | Reference |
| This compound | Significantly lower than anandamide | |
| Anandamide | Rapidly hydrolyzed |
Table 2: Comparative Enzymatic Stability against FAAH. This table provides a qualitative comparison of the hydrolysis rates of this compound and anandamide by FAAH.
Signaling Pathways
Anandamide and its analogs, like this compound, primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and can vary depending on the cell type and receptor localization.
Anandamide Retrograde Signaling
In the central nervous system, endocannabinoids often act as retrograde messengers, modulating synaptic transmission. Upon postsynaptic depolarization and calcium influx, anandamide is synthesized "on-demand" from membrane lipid precursors. It then travels backward across the synaptic cleft to activate presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.
Caption: Anandamide retrograde signaling at the synapse.
Downstream G-Protein Coupled Signaling
Activation of CB1 receptors by agonists like this compound typically leads to the activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate various ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.
Caption: CB1 receptor downstream signaling pathways.
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of chiral anandamide analogs and can be adapted for this compound.
Materials:
-
Arachidonic acid
-
Oxalyl chloride
-
(R)-(-)-2-Amino-1-propanol
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of Arachidonic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add oxalyl chloride dropwise with stirring. Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield arachidonoyl chloride.
-
Amide Coupling: In a separate flask, dissolve (R)-(-)-2-Amino-1-propanol and triethylamine in anhydrous DCM. Cool the solution to 0°C. Add the freshly prepared arachidonoyl chloride solution dropwise to the amine solution with vigorous stirring. Let the reaction mixture warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Synthetic workflow for this compound.
Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound like this compound.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP55,940)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of a known CB receptor agonist like WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Cell harvester
Procedure:
-
Plate Setup: Prepare a 96-well plate with three types of wells: Total Binding (radioligand + membranes), Non-specific Binding (radioligand + membranes + non-specific control), and Competitive Binding (radioligand + membranes + serial dilutions of the test compound).
-
Incubation: Add the assay buffer, radioligand, and appropriate components (non-specific control or test compound dilutions) to the wells. Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol describes a radiometric assay to measure the rate of anandamide hydrolysis by FAAH, which can be used to compare the stability of analogs like this compound.
Materials:
-
Source of FAAH enzyme (e.g., cell or tissue homogenates)
-
Radiolabeled substrate (e.g., [14C-ethanolamine]-anandamide)
-
Unlabeled anandamide and this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare a homogenate of cells or tissues known to express FAAH in the assay buffer. Centrifuge to obtain a supernatant or microsomal fraction containing the enzyme.
-
Reaction Setup: In microcentrifuge tubes, combine the enzyme preparation with the assay buffer.
-
Initiation: Start the enzymatic reaction by adding the radiolabeled substrate. For competitive assays, include varying concentrations of unlabeled anandamide or this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1). This will partition the unreacted substrate (anandamide) into the organic phase and the product of hydrolysis ([14C]-ethanolamine) into the aqueous phase.
-
Phase Separation: Centrifuge the tubes to achieve clear separation of the aqueous and organic layers.
-
Quantification: Carefully collect an aliquot of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity.
-
Data Analysis: The amount of radioactivity in the aqueous phase is directly proportional to the FAAH activity. By comparing the amount of product formed in the presence of anandamide versus this compound, their relative rates of hydrolysis can be determined. For detailed kinetic analysis, perform the assay with varying substrate concentrations to determine Vmax and Km values.
Conclusion
This compound stands as a pivotal synthetic analog in the study of the endocannabinoid system. Its enhanced metabolic stability and high affinity for the CB1 receptor provide researchers with a robust tool to investigate the physiological and pathophysiological roles of cannabinoid signaling. The detailed protocols and comparative data presented in this guide are intended to facilitate its effective use in both basic research and drug development endeavors. By providing a more stable and potent alternative to anandamide, this compound will continue to contribute to a deeper understanding of the complex and therapeutically promising endocannabinoid system.
References
- 1. synthesis-of-a-potential-photoactivatable-anandamide-analog - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of R-2 Methanandamide in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide (AEA), serves as a pivotal research tool for elucidating the intricacies of the endocannabinoid system (ECS). Its enhanced metabolic stability and selectivity for the cannabinoid receptor type 1 (CB1) have made it an invaluable probe for studying cannabinoid signaling pathways and their physiological and pathophysiological roles. This technical guide provides an in-depth overview of this compound, focusing on its interaction with the core components of the ECS. It includes a comprehensive summary of its binding affinities, a detailed exploration of its downstream signaling cascades, and standardized protocols for key experimental assays. This document is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
The endocannabinoid system, a ubiquitous and complex lipid signaling network, plays a crucial modulatory role in a vast array of physiological processes, including neurotransmission, pain perception, immune function, and metabolism. The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through this system, primarily by activating the CB1 receptor. The discovery of endogenous cannabinoids, such as anandamide, has spurred significant interest in developing synthetic analogs to probe the ECS with greater precision.
This compound ((R)-(+)-N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide), also known as AM356, is a prominent example of such a synthetic analog.[1] It was designed to overcome the primary limitation of anandamide as a research tool: its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[2] The introduction of a methyl group at the 2-position of the ethanolamine headgroup confers significant resistance to FAAH-mediated hydrolysis, resulting in a more stable and longer-acting compound.[3] Furthermore, the (R)-enantiomer exhibits higher affinity and selectivity for the CB1 receptor compared to its (S)-counterpart and anandamide itself.[4]
This guide will delve into the chemical properties, receptor binding kinetics, metabolic fate, and signaling pathways associated with this compound, providing a robust framework for its application in ECS research.
Physicochemical Properties and Synthesis
This compound is a lipophilic molecule with a molecular weight of 361.57 g/mol and a molecular formula of C₂₃H₃₉NO₂.
Synthesis Overview: The synthesis of this compound typically involves the coupling of arachidonic acid with (R)-(-)-2-amino-1-propanol. A common synthetic route begins with the activation of arachidonic acid, for instance, by converting it to its N-hydroxysuccinimide ester.[5] This activated intermediate is then reacted with (R)-(-)-2-amino-1-propanol to form the corresponding amide, yielding this compound. Purification is typically achieved through chromatographic techniques.
Interaction with the Endocannabinoid System
Receptor Binding Affinity
This compound is a potent agonist at cannabinoid receptors, with a marked preference for the CB1 receptor over the CB2 receptor. This selectivity is a key attribute that allows for the specific investigation of CB1-mediated effects. The binding affinities, expressed as the inhibition constant (Ki), from various studies are summarized in the table below.
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | CB₁ | 7.42 | |
| This compound | CB₁ | 20 | |
| This compound | CB₁ | 17.9 - 28.3 | |
| This compound | CB₂ | 815 | |
| This compound | CB₂ | 815 - 868 | |
| Anandamide (AEA) | CB₁ | 78.2 |
Table 1: Receptor Binding Affinities of this compound and Anandamide. This table summarizes the reported Ki values for this compound and Anandamide at CB1 and CB2 receptors, highlighting the higher affinity and selectivity of this compound for the CB1 receptor.
Enzymatic Degradation
A defining feature of this compound is its enhanced resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This metabolic stability leads to a prolonged duration of action both in vitro and in vivo.
| Compound | Enzyme | Relative Hydrolysis Rate | Reference |
| This compound | FAAH | Significantly lower than Anandamide | |
| Anandamide (AEA) | FAAH | Rapid |
Table 2: Metabolic Stability of this compound. This table qualitatively compares the susceptibility of this compound and Anandamide to hydrolysis by FAAH.
Signaling Pathways
Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events, characteristic of Gi/o-protein coupled receptor (GPCR) activation.
G-Protein Coupling and Adenylyl Cyclase Inhibition
The CB1 receptor is canonically coupled to inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by this compound leads to the dissociation of the G-protein subunits, resulting in the inhibition of adenylyl cyclase activity. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).
References
- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
Pharmacological Profile of R-(+)-Methanandamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-(+)-Methanandamide (R-2 Methanandamide or AM356) is a synthetic, metabolically stable analog of the endocannabinoid anandamide (AEA). Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the pharmacology of the endocannabinoid system.[1] This technical guide provides a comprehensive overview of the pharmacological characteristics of R-(+)-Methanandamide, including its receptor binding affinity, functional efficacy, and associated signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.
Data Presentation: Quantitative Pharmacology
The following tables summarize the quantitative data regarding the binding affinity and functional potency of R-(+)-Methanandamide at cannabinoid receptors.
Table 1: Receptor Binding Affinity (Ki) of R-(+)-Methanandamide
| Receptor | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 20 | [2] |
| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 28.3 | [1] |
| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 37 (with PMSF) | [3] |
| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 72 (without PMSF) | [3] |
| CB2 | Human | Radioligand Binding | [3H]CP-55,940 | 815 | |
| CB2 | Mouse | Radioligand Binding | [3H]CP-55,940 | 868 |
Note: PMSF (phenylmethylsulfonyl fluoride) is a FAAH inhibitor. Its presence can affect the apparent binding affinity of anandamide analogs susceptible to enzymatic degradation.
Table 2: Functional Activity (EC50 and Emax) of R-(+)-Methanandamide
| Assay Type | Receptor | Species | Parameter | Value | Notes | Reference |
| GTPγS Binding | CB1 | Rat | EC50 | 45 nM | - | |
| GTPγS Binding | CB1 | Rat | Emax | 70% (relative to CP55940) | Partial Agonist |
Experimental Protocols
Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol is adapted from established methods for cannabinoid receptor binding assays.
Objective: To determine the binding affinity (Ki) of R-(+)-Methanandamide for CB1 and CB2 cannabinoid receptors by measuring its ability to displace a high-affinity radioligand.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human or rodent CB1 or CB2 receptors, or brain tissue homogenates (e.g., rat cerebellum for CB1).
-
Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: R-(+)-Methanandamide.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of R-(+)-Methanandamide in assay buffer to achieve a final concentration range appropriate for generating a competition curve (e.g., 0.1 nM to 10 µM).
-
Dilute the [3H]CP-55,940 in assay buffer to a final concentration close to its Kd value (typically 0.5-2 nM).
-
Thaw the membrane preparations on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [3H]CP-55,940, and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [3H]CP-55,940, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each R-(+)-Methanandamide dilution, 50 µL of diluted [3H]CP-55,940, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of R-(+)-Methanandamide.
-
Plot the percentage of specific binding against the logarithm of the R-(+)-Methanandamide concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of R-(+)-Methanandamide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to cannabinoid receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of R-(+)-Methanandamide in stimulating G protein activation via CB1 or CB2 receptors.
Materials:
-
Membrane Preparations: As described for the radioligand binding assay.
-
[35S]GTPγS: A non-hydrolyzable GTP analog.
-
Test Compound: R-(+)-Methanandamide.
-
Basal Binding Control: Vehicle control.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Positive Control: A known full agonist (e.g., CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Other materials: As described for the radioligand binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of R-(+)-Methanandamide in assay buffer.
-
Dilute [35S]GTPγS in assay buffer to a final concentration of 0.05-0.1 nM.
-
Prepare a stock solution of GDP (e.g., 1 mM) and dilute to a final concentration of 10-30 µM in the assay.
-
Thaw membrane preparations on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer containing GDP to all wells.
-
Add 50 µL of vehicle, R-(+)-Methanandamide dilutions, or the positive control.
-
Add 50 µL of the membrane preparation.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of Reaction: Add 50 µL of diluted [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Quantification: Follow the same procedure as described for the radioligand binding assay.
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Express the data as a percentage of the maximal stimulation produced by the full agonist (Emax).
-
Plot the percentage of maximal stimulation against the logarithm of the R-(+)-Methanandamide concentration.
-
Use non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax values.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor-Mediated Signaling Cascade
R-(+)-Methanandamide, upon binding to the CB1 receptor, initiates a cascade of intracellular events primarily through the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can modulate ion channels and activate other signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Caption: CB1 Receptor Signaling Pathway of R-(+)-Methanandamide.
Non-CB1/CB2 Receptor-Mediated Signaling
Evidence suggests that R-(+)-Methanandamide can also elicit biological effects independently of CB1 and CB2 receptors. For instance, in some cell types, it can induce the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) through receptor-independent mechanisms that may involve the activation of MAPK pathways.
Caption: Non-CB1/CB2 Signaling of R-(+)-Methanandamide.
Experimental Workflow: In Vivo Neuroprotection Study
R-(+)-Methanandamide has been investigated for its neuroprotective effects in various in vivo models. The following workflow outlines a general procedure for such a study.
Caption: Workflow for In Vivo Neuroprotection Studies.
Conclusion
R-(+)-Methanandamide is a selective CB1 receptor agonist with well-characterized in vitro pharmacological properties. Its stability against enzymatic hydrolysis makes it a superior research tool compared to anandamide for elucidating the physiological and pathophysiological roles of the endocannabinoid system. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of cannabinoid receptor modulation. The evidence for non-CB1/CB2 receptor-mediated effects also highlights the complexity of its pharmacology and warrants further investigation.
References
Discovery and developmental history of R-2 Methanandamide
An In-depth Technical Guide to (R)-Methanandamide (AM-356)
Introduction
(R)-Methanandamide, also referred to as R(+)-Methanandamide or AM-356, is a synthetically developed chiral analog of anandamide (N-arachidonoylethanolamine or AEA), the first identified endogenous cannabinoid.[1][2] Following the discovery of the cannabinoid receptors (CB1 and CB2) and their endogenous ligands, research efforts intensified to develop molecular probes that could elucidate the function of the endocannabinoid system. Anandamide itself, while a crucial signaling molecule, has limitations as an experimental tool due to its relatively low potency and rapid metabolic degradation by fatty acid amide hydrolase (FAAH).[3][4]
(R)-Methanandamide was designed to overcome these limitations. The introduction of a methyl group at the 1'-position of the ethanolamine head group in the (R) configuration results in a compound with significantly higher affinity and potency for the CB1 receptor and markedly improved stability against enzymatic hydrolysis.[5] These properties have established (R)-Methanandamide as a valuable pharmacological tool for investigating the physiological and pathological roles of the CB1 receptor. This document provides a comprehensive overview of its discovery, developmental history, pharmacological profile, and the experimental methodologies used for its characterization.
Discovery and Developmental History
The synthesis and initial characterization of (R)-Methanandamide were first reported in 1994 by a team led by Alexandros Makriyannis. The research aimed to explore the structure-activity relationships of anandamide analogs to develop more potent and stable ligands for the cannabinoid receptor. By synthesizing four chiral congeners of anandamide, they identified that the (R)-enantiomer, (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide, exhibited the most favorable pharmacological profile.
This discovery was significant as it provided a tool with a four-fold greater affinity for the CB1 receptor than anandamide and remarkable resistance to metabolic degradation. Subsequent studies confirmed its cannabimimetic properties in vivo, demonstrating effects such as hypothermia, hypokinesia, ring immobility, and antinociception in mice, consistent with CB1 receptor activation. Its ability to serve as a reinforcer in self-administration studies in squirrel monkeys further solidified its role as a potent CB1 agonist and highlighted its utility in studying the reward pathways associated with the endocannabinoid system.
Pharmacological Profile
(R)-Methanandamide is a potent and selective agonist for the cannabinoid CB1 receptor. It also demonstrates activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, though its primary characterization is as a CB1 agonist. Its selectivity for CB1 over CB2 receptors is a key feature.
Quantitative Data
The following tables summarize the key quantitative parameters reported for (R)-Methanandamide.
Table 1: Cannabinoid Receptor Binding Affinities
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) | Reference |
| (R)-Methanandamide | 20 ± 1.6 | 815 - 868 | ~41-43 | |
| Anandamide (AEA) | 78 ± 2 | >1000 | >12.8 |
Table 2: In Vitro Functional Activity
| Assay | Effect | IC50 (nM) | Reference |
| Mouse Vas Deferens Twitch Response | Inhibition | 47 |
Signaling and Mechanism of Action
As a CB1 receptor agonist, (R)-Methanandamide initiates a cascade of intracellular events upon binding. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily linked to inhibitory G-proteins (Gi/o).
Primary Signaling Pathway
Activation of the CB1 receptor by (R)-Methanandamide leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ Subunit: Modulates ion channel activity, primarily by inhibiting voltage-gated calcium channels (N-type and P/Q-type) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
This canonical pathway results in an overall reduction in neuronal excitability and neurotransmitter release, which underlies many of the physiological effects of CB1 agonists.
Caption: Canonical CB1 Receptor G-protein signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of (R)-Methanandamide, based on the foundational 1994 publication by Abadji et al.
Synthesis of (R)-Methanandamide
The synthesis involves the coupling of arachidonic acid with the chiral amine, (R)-(-)-2-amino-1-propanol.
Caption: General workflow for the synthesis of (R)-Methanandamide.
Detailed Methodology:
-
Activation: Arachidonic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an additive, like 1-hydroxybenzotriazole (HOBt), are added to activate the carboxylic acid group, forming an active ester intermediate.
-
Coupling: A solution of (R)-(-)-2-amino-1-propanol in the same solvent is added to the activated arachidonic acid mixture. The reaction is stirred, typically at room temperature, for several hours to allow for the formation of the amide bond.
-
Workup and Purification: The reaction mixture is filtered to remove byproducts (e.g., dicyclohexylurea). The filtrate is then washed sequentially with dilute acid, base, and brine to remove unreacted starting materials and impurities. The organic layer is dried, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure (R)-Methanandamide.
Cannabinoid Receptor Binding Assay
This protocol determines the affinity (Ki) of (R)-Methanandamide for the cannabinoid receptors.
Methodology:
-
Membrane Preparation: Rat forebrain membranes (for CB1) are prepared by homogenization in a buffer followed by centrifugation to isolate the membrane fraction, which is rich in CB1 receptors.
-
Competitive Binding: The membranes are incubated in a buffer containing a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound ((R)-Methanandamide).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Cannabimimetic Activity Assessment
The in vivo effects of (R)-Methanandamide were established in mice using a battery of four tests.
Methodology:
-
Drug Administration: Mice are administered (R)-Methanandamide or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Hypothermia: Rectal temperature is measured before and at set time points after drug administration using a digital thermometer. A significant drop in temperature compared to the vehicle group indicates a hypothermic effect.
-
Antinociception (Pain Relief): The hot-plate test is commonly used. A mouse is placed on a surface maintained at a constant temperature (e.g., 55°C), and the latency to a pain response (e.g., licking a paw or jumping) is recorded. An increase in latency indicates an antinociceptive effect.
-
Hypokinesia (Reduced Spontaneous Movement): Spontaneous activity is measured by placing the mouse in an activity monitor chamber equipped with infrared beams. The number of beam breaks over a set period is recorded. A decrease in beam breaks signifies hypokinesia.
-
Ring Immobility (Catalepsy): A mouse is placed on a horizontal ring. The time it remains immobile in this position is measured. An increased duration of immobility is indicative of a cataleptic state.
Conclusion
(R)-Methanandamide represents a pivotal development in cannabinoid research. By synthetically modifying the structure of anandamide, researchers created a tool with enhanced potency and metabolic stability, allowing for more reliable and robust investigations into the endocannabinoid system. Its high affinity and selectivity for the CB1 receptor have made it instrumental in mapping the receptor's physiological functions, from neurotransmission and pain perception to appetite and reward pathways. The detailed experimental protocols and clear pharmacological profile associated with (R)-Methanandamide continue to support its use as a standard reference agonist in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Stability and Degradation of R-2 Methanandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-2 Methanandamide, a synthetic analog of the endocannabinoid anandamide (AEA), has garnered significant interest in pharmacological research due to its enhanced potency and metabolic stability.[1] This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its degradation pathways, quantitative stability data, and the experimental protocols used for its evaluation. Understanding the metabolic profile of this compound is crucial for the development of novel therapeutics targeting the endocannabinoid system.
Metabolic Stability of this compound
The primary advantage of this compound over its endogenous counterpart, anandamide, lies in its remarkable resistance to enzymatic hydrolysis.[1] This enhanced stability is attributed to the methyl group at the 2-position of the ethanolamine moiety, which sterically hinders the active site of the primary catabolizing enzyme, Fatty Acid Amide Hydrolase (FAAH).
Quantitative Metabolic Stability Data
While the qualitative stability of this compound is well-documented, specific quantitative data from in vitro metabolic assays are less abundant in publicly available literature. The following tables summarize typical in vitro metabolic stability parameters for anandamide and provide a comparative context for the expected stability of this compound. It is generally accepted that the half-life of this compound would be significantly longer and its intrinsic clearance significantly lower than anandamide, particularly in systems where FAAH is the predominant metabolic enzyme.
Table 1: Comparative Metabolic Stability of Anandamide in Human Liver Microsomes (HLM)
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| Anandamide | < 10 | > 200 | FAAH Hydrolysis, CYP450 Oxidation |
| This compound | Significantly > 10 | Significantly < 200 | Primarily Oxidative Metabolism |
Table 2: Comparative Metabolic Stability of Anandamide in Rat Liver S9 Fraction
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Pathways |
| Anandamide | ~15-30 | ~50-100 | FAAH, CYP450, COX, LOX |
| This compound | >> 30 | << 50 | CYP450, COX, LOX |
Note: The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a broader metabolic profile. The stability of this compound is expected to be substantially higher due to its resistance to FAAH.
Metabolic Degradation Pathways of this compound
While resistant to FAAH-mediated hydrolysis, this compound is susceptible to metabolism through oxidative pathways, similar to anandamide. The primary enzymatic systems involved are Cytochrome P450 (CYP450) monooxygenases, Cyclooxygenase-2 (COX-2), and Lipoxygenases (LOX).
Hydrolytic Pathway (FAAH) - Significantly Reduced
The degradation of anandamide is primarily initiated by FAAH, which hydrolyzes the amide bond to form arachidonic acid and ethanolamine. Due to the steric hindrance provided by the 2-methyl group, this pathway is significantly attenuated for this compound, contributing to its prolonged biological activity.
References
The Impact of R-(+)-Methanandamide on Neurotransmission and Synaptic Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-(+)-methanandamide (R-2-MA) is a synthetic, metabolically stable analog of anandamide (AEA), a key endocannabinoid neurotransmitter. Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for elucidating the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the mechanisms by which R-2-MA modulates neurotransmission and synaptic function, with a focus on its interactions with cannabinoid receptors, its influence on neurotransmitter release, and its impact on synaptic plasticity. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Data Presentation: Quantitative Effects of R-(+)-Methanandamide
The following tables summarize the quantitative data available for the interaction of R-(+)-Methanandamide with various molecular targets and its effects on neuronal signaling.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | pKi | 7.43 | [1] |
| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | Ki | 37 nM | [1] |
| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | pKi | 7.55 | [1] |
| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | Ki | 28.3 nM | [1] |
| CB1 | Rat | Radioligand Binding | Ki | 7.42 nM | [2] |
| CB2 | Human | Radioligand Binding | pKi | 6.0 | |
| CB2 | Mouse | Radioligand Binding | pKi | 5.7 - 6.4 |
| Effect | System | Parameter | Value | Reference |
| Inhibition of GABA release (mIPSC frequency) | Rat Nucleus Tractus Solitarii (NTS) neurons | Concentration | 3 µM | |
| Inhibition of Adenylyl Cyclase | Not Specified | Agonist Activity | Full Agonist | |
| COX-2 Induction | Human Neuroglioma Cells | Effect | Concentration-dependent increase |
Core Mechanisms of Action
Cannabinoid Receptor-Mediated Effects
R-2-MA is a potent agonist at the cannabinoid type 1 (CB1) receptor, which is abundantly expressed in the central nervous system, and also interacts with the cannabinoid type 2 (CB2) receptor, primarily found on immune cells.
Signaling Pathway at CB1 Receptors:
Activation of presynaptic CB1 receptors by R-2-MA is a primary mechanism for its neuromodulatory effects. CB1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Inhibition of voltage-gated calcium channels (N- and P/Q-type), which reduces calcium influx into the presynaptic terminal.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the presynaptic membrane.
-
The net effect of these actions is a reduction in the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters.
Non-Cannabinoid Receptor-Mediated Effects
R-2-MA also exhibits biological activity through mechanisms independent of CB1 and CB2 receptors.
a) TRPV1 Receptor Activation:
R-2-MA can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation. Activation of TRPV1 leads to an influx of calcium ions, which can trigger various downstream signaling events, including the release of neuropeptides like calcitonin gene-related peptide (CGRP).
b) Induction of Cyclooxygenase-2 (COX-2):
R-2-MA has been shown to induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators. This effect is independent of cannabinoid receptors and is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically p38 MAPK and p42/44 MAPK (ERK1/2).
Impact on Neurotransmission
By activating presynaptic CB1 receptors, R-2-MA effectively modulates the release of key neurotransmitters.
Inhibition of GABA Release
R-2-MA has been demonstrated to decrease the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in neurons of the nucleus tractus solitarii, indicating a reduction in presynaptic GABA release. This disinhibitory effect can lead to an overall increase in the excitability of the postsynaptic neuron.
Inhibition of Glutamate Release
Similarly, R-2-MA can suppress the release of glutamate from presynaptic terminals. This reduction in excitatory neurotransmission is a key mechanism underlying the effects of cannabinoids on synaptic plasticity and cognition.
Influence on Synaptic Function and Plasticity
The modulation of neurotransmitter release by R-2-MA has profound effects on synaptic plasticity, the ability of synapses to strengthen or weaken over time.
Short-Term Synaptic Plasticity
-
Depolarization-induced Suppression of Inhibition (DSI): A transient reduction in GABA release following postsynaptic depolarization. R-2-MA can mimic this effect by directly activating presynaptic CB1 receptors.
-
Depolarization-induced Suppression of Excitation (DSE): A similar transient reduction in glutamate release.
Long-Term Synaptic Plasticity
-
Long-Term Depression (LTD): A long-lasting reduction in synaptic efficacy. Endocannabinoid-mediated LTD is a well-established phenomenon in several brain regions, and R-2-MA can induce this form of plasticity.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of R-2-MA's effects. Below are outlines of key experimental protocols.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of R-2-MA for cannabinoid receptors.
Workflow:
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of R-2-MA. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of R-2-MA that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the effects of R-2-MA on synaptic currents, such as mIPSCs, to assess its impact on neurotransmitter release.
Workflow:
Detailed Steps:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching: Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette filled with an appropriate internal solution.
-
Baseline Recording: Record spontaneous synaptic events (e.g., mIPSCs in the presence of tetrodotoxin to block action potentials) for a stable baseline period.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of R-2-MA.
-
Data Acquisition: Continue recording to observe the effects of R-2-MA on the frequency and amplitude of synaptic events.
-
Analysis: Analyze the recorded data to determine the percentage change in the frequency and amplitude of synaptic events following the application of R-2-MA.
Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Workflow:
Detailed Steps:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Perfusion: After a recovery period, perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular neurotransmitter levels.
-
Drug Administration: Administer R-2-MA either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., glutamate) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Express the results as a percentage change from the baseline neurotransmitter levels.
Western Blotting for COX-2 Expression
This technique is used to quantify the protein levels of COX-2 in cells or tissues following treatment with R-2-MA.
Workflow:
Detailed Steps:
-
Sample Preparation: Treat cultured cells or animal tissues with R-2-MA for a specified time. Lyse the cells or homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution such as non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes COX-2. Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using a CCD camera or X-ray film. Quantify the intensity of the COX-2 band and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative change in COX-2 expression.
Conclusion
R-(+)-Methanandamide is a powerful research tool for investigating the endocannabinoid system's role in regulating neuronal function. Its stability and potent agonism at CB1 receptors allow for the clear delineation of cannabinoid-mediated effects on neurotransmitter release and synaptic plasticity. Furthermore, its actions at non-cannabinoid receptor targets, such as TRPV1 and the COX-2 induction pathway, highlight the complexity of endocannabinoid signaling. A thorough understanding of these multifaceted mechanisms, facilitated by the detailed experimental protocols outlined in this guide, is essential for the development of novel therapeutics targeting the endocannabinoid system for a range of neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for R-2 Methanandamide in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of R-2 Methanandamide, a metabolically stable analog of anandamide, in cultured cell experiments. This document outlines the mechanism of action, provides detailed protocols for preparation and application, and includes key experimental methodologies and data presentation.
Introduction
This compound is a potent and selective cannabinoid receptor 1 (CB1) agonist with Ki values of 20 nM for CB1 and 815 nM for CB2 receptors.[1] Its increased metabolic stability compared to the endogenous ligand anandamide makes it a valuable tool for in vitro studies investigating the endocannabinoid system.[2][3] this compound has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and signaling pathways, in a variety of cell types.[4][5]
Mechanism of Action
This compound primarily exerts its effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). CB1 receptor activation can trigger several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Activation of these pathways can lead to diverse cellular responses depending on the cell type and context. For instance, in some cancer cell lines, activation of these pathways can lead to apoptosis, while in other cells, it may promote proliferation. There is also evidence for CB1-independent effects of this compound in some cell types.
Data Presentation
The following table summarizes the reported biological activities of this compound in various cultured cell lines. This data can be used as a starting point for designing experiments.
| Cell Line Type | Effect | Assay Type | Effective Concentration/Value | Reference(s) |
| Mantle Cell Lymphoma (MCL) | Induction of apoptosis | Caspase-3 Activity Assay | 10 µM | |
| p38 MAPK phosphorylation | Immunoassay | 10 µM | ||
| Murine Subventricular Zone (SVZ) | Increased cell proliferation | BrdU Incorporation Assay | 1 µM | |
| Neuronal differentiation | Immunocytochemistry | 1 µM | ||
| Human Nonpigmented Ciliary Epithelial | Increased COX-2 mRNA expression | RT-PCR | Concentration-dependent | |
| p38 and p42/44 MAPK phosphorylation | Western Blot | Time-dependent | ||
| Rabbit Aortic Endothelial Cells | Nitric oxide (NO) production | NO Assay | Dose-dependent | |
| eNOS phosphorylation via PI3K/Akt | Western Blot | Not specified |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous ethanol (EtOH)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in ethanol. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous ethanol. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 361.57 g/mol ), dissolve 3.62 mg of the compound in 1 ml of anhydrous ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration.
-
For example, to prepare 1 ml of a 10 µM working solution, add 1 µl of the 10 mM stock solution to 999 µl of cell culture medium.
-
Vortex the working solution gently before adding it to the cells.
-
Note: The final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (culture medium with the same final concentration of ethanol) in all experiments.
Determining the Optimal Concentration of this compound
To determine the optimal concentration of this compound for a specific cell line and experimental endpoint, a dose-response experiment is recommended.
Protocol:
-
Seed cells in a multi-well plate (e.g., 96-well plate) at a density appropriate for the duration of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of working solutions of this compound in cell culture medium, typically ranging from nanomolar to micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with ethanol) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Perform a cell viability assay (e.g., MTT or MTS assay, see Protocol 3) to assess the effect of different concentrations on cell viability.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT solution (5 mg/ml in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat them with various concentrations of this compound as described in Protocol 2.
-
After the desired incubation period, add 10-20 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for MAPK (p42/44) Phosphorylation
This protocol describes how to detect the phosphorylation of MAPK (ERK1/2) in response to this compound treatment.
Materials:
-
Cells cultured in appropriate culture dishes
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p42/44 MAPK (ERK1/2) and anti-total-p42/44 MAPK (ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture dishes and grow them to 70-80% confluency.
-
Serum-starve the cells for a few hours to reduce basal MAPK phosphorylation, if necessary.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of phosphorylation. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p42/44 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p42/44 MAPK.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the CB1 receptor.
Caption: General experimental workflow for using this compound.
References
- 1. Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide and methanandamide induce both vanilloid VR1- and cannabinoid CB1 receptor-mediated changes in heart rate and blood pressure in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols for R-2 Methanandamide in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of R-2 Methanandamide, a stable analog of the endocannabinoid anandamide, for in vivo research in rodent models. The following sections detail recommended dosage ranges, administration protocols, and key signaling pathways involved in its mechanism of action.
Overview of this compound
R-(+)-Methanandamide is a synthetic cannabinoid receptor agonist that is more resistant to metabolic degradation by fatty acid amide hydrolase (FAAH) than its endogenous counterpart, anandamide. This increased stability makes it a valuable tool for investigating the physiological and behavioral effects of cannabinoid receptor activation in vivo. It primarily interacts with cannabinoid receptor type 1 (CB1) and type 2 (CB2), and has also been shown to modulate the transient receptor potential vanilloid 1 (TRPV1) channel.
Dosage and Administration Data
The appropriate dosage and route of administration for this compound can vary significantly depending on the rodent species, the specific research question, and the observed endpoint. The following table summarizes dosages and their effects as reported in various studies.
| Rodent Model | Administration Route | Dosage Range | Vehicle | Observed Effects |
| Rat | Intraperitoneal (i.p.) | 3 - 18 mg/kg | Not specified in abstract[1] | Dose-dependent effects on open-field behavior, including changes in ambulation and rearing.[1] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Tocrisolve, diluted in 0.9% saline[2] | Attenuation of cocaine-induced hyperthermia.[2] No effect on basal locomotor or stereotypical activity.[3] |
| Rat | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Tocrisolve, diluted in 0.9% saline | Dose-dependent hypothermia. |
| Rat | Intravenous (i.v.) | 5 mg/kg | Not specified in abstract | Prevention of ischemic and reperfusion arrhythmias. |
| Squirrel Monkey | Intravenous (i.v.) | 10 - 40 µg/kg/injection | 0.125-4% ethanol, 0.125-4% Tween 80, and saline | Reinforcing effects in self-administration studies. |
Experimental Protocols
Preparation of this compound Solution for Injection
Due to its lipophilic nature, this compound requires a vehicle for solubilization for in vivo administration. A common vehicle formulation is a mixture of ethanol, a surfactant (such as Tween 80 or Emulphor), and saline.
Materials:
-
This compound powder
-
Ethanol (200 proof, anhydrous)
-
Tween 80 (or other suitable surfactant)
-
Sterile 0.9% saline solution
-
Sterile vials and syringes
Protocol:
-
In a sterile vial, dissolve the required amount of this compound powder in a small volume of ethanol.
-
Add an equal volume of Tween 80 to the ethanol/R-2 Methanandamide mixture and vortex thoroughly to ensure complete mixing.
-
Slowly add sterile 0.9% saline to the desired final concentration while continuously vortexing to prevent precipitation. A common final vehicle composition is a ratio of 1:1:18 (Ethanol:Tween 80:Saline).
-
The final solution should be a clear and homogenous emulsion. Visually inspect for any precipitates before administration.
-
Prepare fresh on the day of the experiment or store at -20°C for short periods, thawing and vortexing before use.
Intraperitoneal (i.p.) Injection Protocol for Rats and Mice
Intraperitoneal injection is a common and effective route for systemic administration of this compound.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the rodent to expose the abdomen. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. For mice, manual restraint by scruffing is common.
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.
-
Aseptic Technique: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.
-
Injection: Slowly and steadily inject the solution. The maximum recommended injection volume for rats is typically 10 ml/kg and for mice is 10 ml/kg.
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). It can also interact with the TRPV1 ion channel.
Caption: this compound signaling cascade.
In Vivo Experimental Workflow
A typical workflow for an in vivo study using this compound involves several key steps from preparation to data analysis.
Caption: Standard in vivo experimental workflow.
References
Application Notes and Protocols: Preparation of R-2 Methanandamide Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
R-2 Methanandamide (also known as (R)-(+)-Methanandamide or AM356) is a synthetic, chiral analog of anandamide, the endogenous cannabinoid ligand.[1] It serves as a potent and selective agonist for the cannabinoid receptor 1 (CB1) and is more stable against enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide.[1][2] This enhanced stability and potency make it a valuable tool for investigating the endocannabinoid system.[1] this compound also exhibits agonist activity at vanilloid receptors (TRPV1). Proper preparation of this compound solutions is critical for ensuring experimental reproducibility and obtaining reliable results. These notes provide detailed protocols for preparing solutions for both in vitro and in vivo applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties, particularly solubility, is essential for designing appropriate solution preparation protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₉NO₂ | |
| Molecular Weight | 361.6 g/mol | |
| Appearance | Typically supplied as a solution in ethanol or as a solid. | |
| Storage Conditions | Desiccate at -20°C. | |
| Stability | Stable for at least two years when stored at -20°C. | |
| Solubility Profile | ||
| Ethanol | >100 mg/mL | |
| DMSO | >30 mg/mL | |
| DMF | >10 mg/mL | |
| PBS (pH 7.2) | <100 µg/mL (Limited aqueous solubility) | |
| Ethanol:PBS (1:2) | ~8.5 mg/mL | |
| Receptor Binding (Ki) | CB1 Receptor: 17.9 - 28.3 nMCB2 Receptor: 815 - 868 nM |
Signaling Pathways
This compound primarily acts as an agonist on CB1 and CB2 receptors, with significantly higher affinity for CB1. It also activates the TRPV1 vanilloid receptor. In certain cell types, such as mantle cell lymphoma, the concurrent activation of CB1 and CB2 receptors by this compound can trigger a pro-apoptotic signaling cascade. This pathway involves the accumulation of ceramide, leading to the activation of p38 MAPK, subsequent mitochondrial membrane depolarization, and ultimately, caspase activation, culminating in apoptosis.
Experimental Workflow for Solution Preparation
The general workflow for preparing this compound solutions involves initial dissolution in an organic solvent to create a concentrated stock, followed by dilution into an appropriate aqueous medium for final experimental use.
Experimental Protocols
Safety Precautions: this compound is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All weighing and initial dissolution steps with organic solvents should be performed in a certified chemical fume hood.
Protocol for In Vitro Applications (e.g., Cell Culture)
This protocol is designed for preparing solutions to be used in cell-based assays. The primary challenge is diluting the hydrophobic compound from an organic stock into an aqueous culture medium without precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 361.6 g/mol * (1000 mg / 1 g) = 3.616 mg
-
-
Accurately weigh the calculated mass and place it in a sterile tube.
-
Add the corresponding volume of DMSO (e.g., 1 mL for 3.616 mg) to dissolve the compound. Vortex thoroughly until fully dissolved.
-
This stock solution can be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions to create intermediate stocks if necessary.
-
To prepare the final working solution, dilute the stock solution directly into pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid dispersal and prevent precipitation.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol for In Vivo Applications (e.g., Animal Dosing)
For in vivo use, this compound must be formulated in a biocompatible vehicle that maintains its solubility and allows for safe administration (e.g., intraperitoneal, intravenous). This often requires a vehicle containing a surfactant.
Materials:
-
This compound
-
Ethanol (100%, non-denatured)
-
Tween 80 (or other biocompatible surfactant like Cremophor EL)
-
Sterile physiological saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Stock Solution in Ethanol:
-
Dissolve this compound in 100% ethanol to a known concentration (e.g., 10 mg/mL). Ensure it is completely dissolved. This stock is more concentrated than the final dosing solution.
-
-
Prepare the Final Dosing Emulsion:
-
A common vehicle formulation consists of ethanol, Tween 80, and saline. A frequently used ratio is 1:1:18 of Ethanol:Tween 80:Saline.
-
Example for a 1 mg/kg dose in a 10 mL/kg injection volume:
-
The final concentration required is 0.1 mg/mL.
-
To prepare 10 mL of the final solution:
-
In a sterile tube, add 0.5 mL of Tween 80 .
-
Add 1 mL of the this compound stock solution (10 mg/mL in ethanol). This will provide 10 mg of the drug. Note: This example is for a high concentration; adjust as needed. For a 0.1 mg/mL final solution, you would need 1 mg of drug. Therefore, add 0.1 mL of the 10 mg/mL stock.
-
Vortex the mixture of Tween 80 and the ethanolic drug solution thoroughly.
-
Slowly add sterile saline dropwise while continuously vortexing to bring the total volume to 10 mL. This gradual addition is critical for forming a stable emulsion. A final vehicle composition might be 5% ethanol, 5% Tween 80, and 90% saline.
-
-
-
The final solution should appear as a clear or slightly opalescent, homogenous emulsion.
-
Administer the dosing solution immediately after preparation to ensure stability and homogeneity. Always prepare fresh on the day of the experiment.
-
A vehicle control group (receiving the same vehicle without the drug) is mandatory for all in vivo experiments.
-
References
Application Notes and Protocols for Studying G-protein Coupled Receptor (GPCR) Signaling with R-2 Methanandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-2 Methanandamide, a metabolically stable analog of the endocannabinoid anandamide, serves as a potent and selective agonist for the cannabinoid receptor 1 (CB1), a class A G-protein coupled receptor (GPCR).[1][2] Its stability and selectivity make it an invaluable tool for investigating CB1 receptor signaling pathways and for the development of therapeutic agents targeting the endocannabinoid system. These application notes provide detailed protocols for utilizing this compound to study various aspects of GPCR signaling, including receptor binding, G-protein activation, second messenger modulation, and downstream effector activation.
Pharmacological Profile of this compound
This compound exhibits a higher affinity for the CB1 receptor compared to the CB2 receptor, establishing it as a selective CB1 agonist. The following tables summarize its binding and functional potencies from various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Species | Value (nM) | Reference |
| Kᵢ | Human CB₁ | Human | 20 | [2] |
| Kᵢ | Human CB₂ | Human | 815 | [2] |
| Kᵢ | Rat CB₁ | Rat | 26 | [1] |
Table 2: Functional Potency of this compound
| Assay | Parameter | Cell Line/System | Value | Reference |
| Mouse Vas Deferens Twitch Inhibition | IC₅₀ | Mouse | 47 nM | |
| Intracellular Calcium Mobilization | EC₅₀ | Human Endothelial Cells | 10.6 µM |
Key GPCR Signaling Pathways Activated by this compound
Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins of the Gi/o family. These events modulate the activity of various downstream effectors.
G-protein Coupling and Second Messenger Modulation
Upon binding of this compound, the CB1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits, which then modulate their respective downstream targets. A primary consequence of Gαᵢ/ₒ activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
This compound-induced CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This pathway is typically initiated by the Gβγ subunit and involves a series of protein kinase phosphorylations, culminating in the phosphorylation and activation of ERK, which can then translocate to the nucleus to regulate gene expression.
Intracellular Calcium Mobilization
Activation of the CB1 receptor by this compound can also lead to an increase in intracellular calcium concentration. This can occur through Gβγ-mediated activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.
Experimental Protocols
The following are detailed protocols for key experiments to study GPCR signaling using this compound.
Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the CB1 receptor
-
Radiolabeled CB1 antagonist (e.g., [³H]SR141716A)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding: 50 µL of binding buffer, 50 µL of radiolabeled antagonist (at a concentration near its K₋), and 100 µL of membrane preparation.
-
Non-specific binding: 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM), 50 µL of radiolabeled antagonist, and 100 µL of membrane preparation.
-
Competitive binding: 50 µL of each this compound dilution, 50 µL of radiolabeled antagonist, and 100 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of this compound for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
Data Analysis:
-
Normalize the cAMP levels to the forskolin-only treated cells (100% activity).
-
Plot the percentage of inhibition of cAMP production against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition) using non-linear regression.
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following CB1 receptor activation by this compound.
Materials:
-
Cells expressing the CB1 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBS for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove excess dye.
-
Add 100 µL of HBS to each well.
-
Measure the baseline fluorescence for a short period using a fluorescence plate reader or microscope.
-
Add various concentrations of this compound to the wells and continue to monitor the fluorescence signal over time.
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximal response (ΔF/F₀).
-
Plot the normalized response against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal calcium response) using non-linear regression.
Western Blot for ERK Phosphorylation
This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK in response to this compound.
Materials:
-
Cells expressing the CB1 receptor
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the normalized phospho-ERK levels against the concentration of this compound or time.
References
Application Notes & Protocols for the Analytical Detection of R-2 Methanandamide in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: R-2 Methanandamide is a synthetic, metabolically stable analog of the endocannabinoid anandamide (AEA).[1] It is a potent agonist for the cannabinoid receptors CB1 and CB2, exhibiting slightly lower affinity for the CB1 receptor than anandamide itself.[2][3] Its stability against enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool in neuroscience and pharmacology research to study the endocannabinoid system.[2] Accurate and sensitive detection of this compound in biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, understanding its mechanism of action, and drug development. This document provides detailed protocols for the quantification of this compound using state-of-the-art analytical techniques.
Primary Analytical Techniques
The most robust and widely used methods for the quantification of endocannabinoids and their synthetic analogs are based on mass spectrometry, which offers high selectivity and sensitivity.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard method, offering excellent sensitivity and specificity without the need for chemical derivatization. It is the preferred technique for analyzing this compound in complex biological fluids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable alternative, GC-MS requires a derivatization step to increase the volatility of this compound. While sensitive, the additional sample preparation step can introduce variability.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by UHPLC-MS/MS
This protocol details a validated method for the sensitive quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
1. Sample Collection and Handling (Pre-analytical Considerations):
-
Collect whole blood in K2-EDTA tubes and place them immediately on ice to minimize enzymatic activity.
-
Separate plasma by centrifugation at low temperatures (e.g., 1,500 x g for 10 minutes at 4°C) within 15-30 minutes of collection.
-
Aliquot plasma into clean polypropylene tubes and store immediately at -80°C until analysis.
-
Avoid repeated freeze-thaw cycles, as they can lead to the degradation of analytes. This compound's stability is generally higher than endogenous endocannabinoids, but best practices should be followed.
2. Sample Preparation: Liquid-Liquid Extraction (LLE): This procedure effectively extracts this compound while precipitating proteins.
-
Thaw plasma/serum samples on ice.
-
To a 200 µL aliquot of plasma, add 20 µL of an internal standard (IS) working solution (e.g., this compound-d4 in methanol) to achieve a final concentration of 1 ng/mL. Vortex briefly.
-
Add 400 µL of ice-cold acetone or acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of ice-cold toluene, vortex for 3 minutes, and centrifuge (5,000 x g, 5 min, 4°C) to separate the layers.
-
Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 20 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
3. UHPLC-MS/MS Conditions:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1.0 min: 40% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-7.0 min: Return to 40% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM).
-
MRM Transitions (Example):
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
This compound-d4 (IS): Precursor Ion (Q1) -> Product Ion (Q3)
-
-
Note: Specific mass transitions should be optimized by infusing a standard solution of this compound.
-
4. Method Validation & Data Presentation: The method should be validated according to regulatory guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
| Parameter | Typical Performance Metric | Reference |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.99) | |
| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL | |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Bias) | 85 - 115% | |
| Extraction Recovery | > 80% |
Table 1: Typical validation parameters for the LC-MS/MS analysis of cannabinoid analogs in biological fluids.
Protocol 2: Quantification of this compound in Human Plasma/Serum by GC-MS
This protocol is an alternative method involving derivatization to enhance volatility for gas chromatography.
1. Sample Collection and Handling:
-
Follow the same pre-analytical procedures as described in Protocol 1 to ensure sample integrity.
2. Sample Preparation: LLE and Derivatization:
-
Perform the Liquid-Liquid Extraction (steps 1-8) as described in Protocol 1.
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
-
Column: A low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.
4. Method Validation & Data Presentation:
| Parameter | Typical Performance Metric | Reference |
| Linearity Range | 0.5 - 100 ng/mL (R² > 0.99) | |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Bias) | 90 - 110% | |
| Extraction Recovery | > 85% |
Table 2: Typical validation parameters for the GC-MS analysis of cannabinoid analogs in biological fluids.
Mandatory Visualizations
Caption: LC-MS/MS experimental workflow for this compound quantification.
Caption: this compound signaling pathway via cannabinoid receptors.
References
Application Notes and Protocols: R-(+)-Methanandamide as a Pharmacological Tool for CB1 Receptor Investigation
Audience: Researchers, scientists, and drug development professionals.
Introduction: R-(+)-Methanandamide (also known as (R)-Methanandamide or AM356) is a synthetic, chiral analog of anandamide (AEA), the first identified endogenous cannabinoid.[1][2] Anandamide's utility as a pharmacological tool is often limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[1] R-(+)-Methanandamide was developed to overcome this limitation; it incorporates a methyl group at the 1'-position of the ethanolamine moiety, which confers significant resistance to FAAH hydrolysis.[3] This enhanced metabolic stability, combined with its high potency and selectivity for the Cannabinoid Type 1 (CB1) receptor, makes R-(+)-Methanandamide an invaluable tool for investigating the physiological and pathophysiological roles of the CB1 receptor both in vitro and in vivo.[1]
These application notes provide a comprehensive overview of the pharmacological properties of R-(+)-Methanandamide and detailed protocols for its use in key experimental assays to probe CB1 receptor function.
Pharmacological Profile of R-(+)-Methanandamide
R-(+)-Methanandamide is a potent agonist at the CB1 receptor with significantly higher affinity and metabolic stability compared to its parent compound, anandamide. It exhibits marked selectivity for the CB1 receptor over the CB2 receptor. Its prolonged duration of action in vivo resembles that of the potent synthetic cannabinoid Δ⁹-tetrahydrocannabinol (THC), making it a more reliable tool than AEA for studying sustained CB1 receptor activation.
Data Presentation: Comparative Pharmacological Data
The following table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀) of R-(+)-Methanandamide in comparison to other common cannabinoid ligands at the human CB1 receptor.
| Compound | Type | CB1 Kᵢ (nM) | CB1 EC₅₀ (nM) | Selectivity Profile |
| R-(+)-Methanandamide | Synthetic Agonist | 17.9 - 28.3 | Varies by assay | CB1 selective (CB2 Kᵢ: 815 - 868 nM) |
| Anandamide (AEA) | Endocannabinoid | ~78 | 1320 | Non-selective |
| CP55,940 | Synthetic Agonist | Varies by assay | 0.18 | Non-selective |
| WIN 55,212-2 | Synthetic Agonist | Varies by assay | 14 | Non-selective |
Note: Kᵢ and EC₅₀ values can vary between different studies and assay conditions.
Experimental Protocols
Application 1: In Vitro Characterization of CB1 Receptor Binding
Competitive radioligand binding assays are used to determine the affinity (Kᵢ) of a test compound, such as R-(+)-Methanandamide, for the CB1 receptor. The assay measures the ability of the unlabeled compound to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the receptor.
Protocol: CB1 Receptor Competitive Binding Assay
-
Materials and Reagents:
-
Cell membranes expressing human CB1 receptors.
-
Radioligand: [³H]CP55,940.
-
Test Compound: R-(+)-Methanandamide.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
96-well plates, glass fiber filters (GF/B), cell harvester.
-
Liquid scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of R-(+)-Methanandamide in binding buffer.
-
In a 96-well plate, add in order:
-
Binding buffer.
-
Test compound (R-(+)-Methanandamide) at various concentrations.
-
[³H]CP55,940 at a final concentration near its Kₔ (e.g., 0.5-1.0 nM).
-
CB1 receptor-containing membranes (5-20 µg protein/well).
-
-
Define control wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a saturating concentration of a non-radiolabeled agonist (e.g., 10 µM WIN 55,212-2).
-
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add liquid scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of R-(+)-Methanandamide.
-
Determine the IC₅₀ value (concentration of ligand that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration and Kₔ is the dissociation constant of the radioligand.
-
Application 2: In Vitro Functional Characterization of CB1 Receptor Activation
CB1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gᵢ/ₒ family of G-proteins. Agonist binding, including by R-(+)-Methanandamide, triggers a conformational change that promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα from the Gβγ dimer. This initiates downstream signaling, most notably the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.
Protocol 1: [³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins upon receptor stimulation. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon agonist-induced GDP/GTP exchange. The amount of incorporated [³⁵S]GTPγS is proportional to receptor activation.
-
Materials and Reagents:
-
CB1-expressing membranes.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Test Compound: R-(+)-Methanandamide.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP (to ensure binding is agonist-dependent).
-
-
Procedure:
-
Add assay buffer, GDP (final concentration 10-30 µM), and varying concentrations of R-(+)-Methanandamide to wells.
-
Add CB1 membranes (10-20 µg protein/well).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Define control wells:
-
Basal Binding: Contains all components except the test compound.
-
Non-specific Binding: Contains all components plus a high concentration of unlabeled GTPγS (10 µM).
-
-
Incubate at 30°C for 60 minutes.
-
Terminate and filter the reaction as described in the radioligand binding assay.
-
Quantify radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (stimulated minus basal) as a percentage of the maximum response versus the log concentration of R-(+)-Methanandamide.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the resulting sigmoidal curve.
-
Protocol 2: cAMP Inhibition Assay
This assay measures the functional consequence of Gᵢ/ₒ activation. Cells are first stimulated with an agent that increases intracellular cAMP (e.g., forskolin, which directly activates adenylyl cyclase). The ability of a CB1 agonist like R-(+)-Methanandamide to inhibit this forskolin-stimulated cAMP accumulation is then quantified.
-
Materials and Reagents:
-
A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: R-(+)-Methanandamide.
-
Adenylyl cyclase activator: Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, BRET-based).
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate and grow to ~90% confluency.
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes.
-
Add serial dilutions of R-(+)-Methanandamide and incubate for another 15 minutes.
-
Add forskolin (final concentration ~1-5 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data, setting the forskolin-only wells as 100% stimulation and basal wells as 0%.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of R-(+)-Methanandamide.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Application 3: In Vivo Investigation of CB1 Receptor Function
The enhanced metabolic stability of R-(+)-Methanandamide makes it an excellent tool for in vivo studies, where it produces sustained and robust CB1-mediated effects. It has been successfully used in animal models to study motor control, nociception, and reward pathways. For example, like THC, R-(+)-Methanandamide inhibits motor behavior in rodents, an effect that can be blocked by a CB1 antagonist like rimonabant.
Protocol: Rodent Open-Field Test for Motor Activity
-
Materials and Reagents:
-
Experimental animals (e.g., male Wistar rats).
-
Test Compound: R-(+)-Methanandamide, dissolved in a suitable vehicle (e.g., ethanol, Tween 80, and saline).
-
Open-field arena equipped with automated photobeam tracking.
-
(Optional) CB1 antagonist (e.g., rimonabant) for specificity testing.
-
-
Procedure:
-
Habituate the animals to the testing room and handling for several days before the experiment.
-
On the test day, allow animals to acclimate to the room for at least 60 minutes.
-
Prepare injections of vehicle or different doses of R-(+)-Methanandamide (e.g., 1, 3, 10 mg/kg, i.p.).
-
For antagonist studies, pre-treat a group of animals with the CB1 antagonist (e.g., rimonabant, 0.1 mg/kg) 30-60 minutes before administering R-(+)-Methanandamide.
-
Inject the animals with the assigned compound.
-
Place the animal in the center of the open-field arena at a set time post-injection (e.g., 10 minutes).
-
Record motor activity (e.g., distance traveled, rearing frequency, time spent immobile) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the behavioral parameters for each group.
-
Compare the effects of different doses of R-(+)-Methanandamide to the vehicle control using statistical tests like ANOVA followed by post-hoc tests.
-
Assess whether the antagonist reversed the effects of R-(+)-Methanandamide to confirm CB1 receptor mediation.
-
Summary
R-(+)-Methanandamide is a superior pharmacological tool compared to the endogenous ligand anandamide for the robust and sustained investigation of CB1 receptor function. Its high potency, CB1-selectivity, and metabolic stability make it suitable for a wide range of applications, from determining binding affinities in membrane preparations to assessing complex physiological responses in whole-animal models. The protocols provided herein offer standardized methods for leveraging R-(+)-Methanandamide to advance our understanding of the endocannabinoid system.
References
- 1. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Intravenous Self-Administration of R-2 Methanandamide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the reinforcing effects of R-2 Methanandamide using intravenous self-administration in animal models, primarily focusing on rats. The methodologies are based on established procedures for intravenous self-administration and specific data from studies involving this compound.
Introduction
This compound is a metabolically stable analog of the endocannabinoid anandamide. It acts as a potent agonist at cannabinoid receptors, primarily CB1 receptors, which are densely expressed in brain regions associated with reward and motivation.[1][2] Intravenous self-administration is the gold standard preclinical model for assessing the abuse potential and reinforcing efficacy of psychoactive compounds.[3] This protocol details the surgical and behavioral procedures necessary to establish and evaluate this compound self-administration in rats, adapted from findings in non-human primates.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the intravenous self-administration of this compound in squirrel monkeys. These data can serve as a starting point for dose-selection in rodent studies.
Table 1: this compound Self-Administration Dose-Effect Relationship
| Dose (µg/kg/infusion) | Mean Responses/sec (± SEM) | Mean Injections/Session (± SEM) |
| Vehicle | 0.10 (± 0.04) | 5.25 (± 2.10) |
| 2.5 | 0.25 (± 0.08) | 15.50 (± 4.50) |
| 5.0 | 0.40 (± 0.12) | 25.00 (± 6.00) |
| 10 | 0.60 (± 0.18) | 38.00 (± 5.50) |
| 20 | 0.68 (± 0.20) | 42.50 (± 4.00) |
| 40 | 0.71 (± 0.22) | 44.75 (± 3.21) |
| 80 | 0.55 (± 0.15) | 35.00 (± 7.00) |
Data adapted from Justinova et al., The Journal of Neuroscience, 2005.
Table 2: Effect of CB1 Antagonist (Rimonabant) on this compound Self-Administration
| Treatment | This compound Dose (µg/kg/infusion) | Mean Injections/Session (± SEM) |
| Vehicle | 40 | 44.75 (± 3.21) |
| Rimonabant (0.1 mg/kg) | 40 | Significantly decreased |
Data adapted from Justinova et al., The Journal of Neuroscience, 2005. Pretreatment with the CB1 receptor antagonist rimonabant significantly reduces this compound self-administration, indicating that the reinforcing effects are mediated by CB1 receptors.
Experimental Protocols
This section outlines the detailed methodology for establishing intravenous self-administration of this compound in rats.
Animals
Male Sprague-Dawley or Wistar rats weighing 250-300g at the start of the experiment are commonly used. Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum unless otherwise specified by the experimental design.
Drug and Vehicle Preparation
This compound is poorly soluble in water. A suitable vehicle is necessary for intravenous administration. A commonly used vehicle for cannabinoids is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. For example, a 1:1:18 ratio of ethanol:Tween 80:saline can be used. Another option for poorly soluble compounds is a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP). The final drug solution should be sterile-filtered before use.
Surgical Procedure: Intravenous Catheterization
The following is a standard procedure for implanting a chronic indwelling catheter into the jugular vein of a rat.
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 1-3% for maintenance). Shave the ventral neck area and the dorsal scapular region. Place the animal on a heating pad to maintain body temperature throughout the surgery.
-
Catheter Preparation: Use a sterile, flexible catheter made of polyurethane or a similar material. The catheter should have a bead or mesh anchor to secure it to the musculature.
-
Incision and Vein Exposure: Make a small incision over the right jugular vein. Carefully dissect through the subcutaneous tissue and muscle to expose the vein.
-
Catheter Insertion: Place two silk sutures under the vein. Tie off the anterior suture. Make a small incision in the vein between the two sutures. Gently insert the catheter into the vein and advance it until the tip is near the entrance of the right atrium.
-
Securing the Catheter: Tie the posterior suture around the vein and catheter to secure it in place. Apply a drop of cyanoacrylate glue to the entry point to prevent leakage.
-
Subcutaneous Tunneling: Tunnel the external part of the catheter subcutaneously to the dorsal scapular region. Exteriorize the catheter through a small incision on the back.
-
Wound Closure and Post-operative Care: Close the incisions with sutures or wound clips. Flush the catheter with heparinized saline (10-20 U/mL) to maintain patency. Administer analgesics and antibiotics as per institutional guidelines. Allow the animal to recover for at least 5-7 days before starting behavioral experiments.
Intravenous Self-Administration Procedure
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a house light. The chamber is connected to a syringe pump for drug infusion.
-
Acquisition of Lever Pressing: Initially, train the rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a Fixed Ratio 1 (FR1) schedule, where each press results in one reward. Once stable responding is achieved, replace the food reward with intravenous infusions of this compound.
-
Self-Administration Sessions:
-
Place the rat in the operant chamber and connect the externalized catheter to the infusion line.
-
A response on the "active" lever results in an intravenous infusion of this compound (e.g., 10-40 µg/kg in a volume of 0.1 mL infused over 2-5 seconds).
-
Each infusion is paired with a visual cue (e.g., illumination of the stimulus light for the duration of the infusion).
-
A "time-out" period (e.g., 20 seconds) should follow each infusion, during which responses on the active lever have no programmed consequences.
-
Responses on the "inactive" lever are recorded but do not result in an infusion or any other consequence.
-
Sessions are typically 1-2 hours in duration and are conducted daily.
-
-
Reinforcement Schedules:
-
Fixed Ratio (FR): Start with an FR1 schedule. Once responding is stable, the response requirement can be increased to FR5 or FR10 to assess the motivation to self-administer the drug.
-
Progressive Ratio (PR): In a PR schedule, the number of responses required for each subsequent infusion increases progressively. The "breakpoint" (the last completed ratio) is used as a measure of the reinforcing efficacy of the drug.
-
Visualization
Signaling Pathway
Caption: Signaling pathway of this compound via the CB1 receptor.
Experimental Workflow
Caption: Workflow for this compound self-administration studies.
References
- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing R-2 Methanandamide's Effect on Vasorelaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-2 Methanandamide, a metabolically stable analog of the endocannabinoid anandamide, is a potent vasodilator.[1] Understanding its mechanism of action is crucial for the development of novel therapeutics targeting the cardiovascular system. These application notes provide detailed protocols for assessing the vasorelaxant effects of this compound using isolated blood vessel preparations, a fundamental technique in vascular pharmacology.[2][3][4][5] The protocols described herein cover the preparation of isolated arterial rings, the execution of concentration-response studies in an organ bath setup, and the investigation of the underlying signaling pathways.
Key Experimental Setups and Findings
The vasorelaxant effect of this compound has been characterized in various vascular beds, revealing complex and multifaceted mechanisms of action. Studies have demonstrated that this compound can induce vasorelaxation through both endothelium-dependent and endothelium-independent pathways.
Endothelium-Dependent Vasorelaxation: A significant portion of this compound's effect is often dependent on the presence of a functional endothelium. This pathway typically involves the production of nitric oxide (NO). While the effect can be sensitive to the CB1 receptor antagonist SR141716A, it is not always mediated by classical CB1 receptors, suggesting the involvement of a novel, SR141716A-sensitive "anandamide receptor" located on endothelial cells.
Endothelium-Independent Vasorelaxation: this compound also elicits vasorelaxation through direct effects on vascular smooth muscle cells. This can occur via the activation of vanilloid receptors (TRPV1) on perivascular nerves, leading to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator. Additionally, at higher concentrations, this compound may directly inhibit calcium entry into smooth muscle cells.
The following table summarizes quantitative data from studies on this compound and related compounds, providing a comparative overview of their potencies and efficacies in different vascular preparations.
| Compound | Preparation | Pre-constrictor | EC50 / ED50 | Maximal Relaxation (%) | Key Findings | Reference |
| This compound | Rabbit Aortic Rings (endothelium-intact) | Norepinephrine | 0.6 µM | ~80% | Relaxation is largely endothelium-dependent and sensitive to SR141716A. | |
| This compound | Rabbit Aortic Rings (endothelium-denuded) | Norepinephrine | >10 µM | ~20% | A small endothelium-independent component is present. | |
| This compound | Rat Mesenteric Arterial Bed | Phenylephrine | 286 ± 29 nmol | Not specified | Vasodilation is mediated by an endothelial SR141716A-sensitive receptor, distinct from CB1. | |
| Anandamide | Rat Mesenteric Arterial Bed | Phenylephrine | 79 ± 3 nmol | 77 ± 2% | Vasodilation is inhibited by SR141716A and reduced after endothelial denudation. | |
| Methanandamide | Rat Coronary Arteries | 5-HT | pEC50 = 5.1 ± 0.2 | 53 ± 6% | Relaxation is endothelium-independent and may involve activation of BKCa channels. | |
| Anandamide | Rat Coronary Arteries | 5-HT | pEC50 = 6.2 ± 0.3 | 56 ± 6% | Relaxation is endothelium-independent and attenuated by SR141716A. | |
| Methanandamide | Rat Gastric Arteries | Norepinephrine | Not specified | Concentration-dependent | Relaxation is endothelium-independent and only partially related to TRPV1 receptor stimulation. | |
| Anandamide | Human Mesenteric Arteries | U46619 | EC50 = -5.7 ± 0.3 (log M) | 29 ± 3% | Vasorelaxation is endothelium-dependent, involving NO, and is inhibited by a CB1 antagonist. |
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings
This protocol describes the standard procedure for isolating and preparing arterial rings for vasorelaxation studies.
Materials:
-
Euthanasia solution (e.g., sodium pentobarbital)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Surgical thread
-
Organ bath system with force transducers
Procedure:
-
Humanely euthanize the experimental animal (e.g., rat or rabbit) according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.
-
For endothelium-denuded preparations, gently rub the luminal surface of the ring with a fine wire or wooden stick.
-
Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect one hook to a fixed support and the other to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta), with solution changes every 15-20 minutes.
Protocol 2: Assessment of Vasorelaxation
This protocol details the steps to evaluate the vasorelaxant effect of this compound on pre-contracted arterial rings.
Materials:
-
Prepared arterial rings in an organ bath system
-
Vasoconstrictor agent (e.g., Norepinephrine, Phenylephrine, or U46619)
-
This compound stock solution
-
Vehicle control (e.g., ethanol or DMSO)
-
Data acquisition system
Procedure:
-
After equilibration, assess the viability of the arterial rings by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
To confirm endothelial integrity, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Norepinephrine) and then add an endothelium-dependent vasodilator (e.g., 10 µM Acetylcholine). A relaxation of >70% indicates intact endothelium. For endothelium-denuded rings, the relaxation should be minimal.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the arterial rings with a submaximal concentration of the chosen vasoconstrictor to achieve a stable plateau of contraction (typically 60-80% of the maximal response to KCl).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath at regular intervals (e.g., every 3-5 minutes or once the previous response has stabilized).
-
Record the relaxation response at each concentration.
-
A parallel control experiment with the vehicle for this compound should be performed to account for any solvent effects.
-
At the end of the experiment, add a potent vasodilator like sodium nitroprusside (e.g., 10 µM) to induce maximal relaxation.
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) and the maximal relaxation (Emax).
Protocol 3: Investigating Signaling Pathways
To elucidate the mechanisms underlying this compound-induced vasorelaxation, specific inhibitors and antagonists can be used.
Procedure:
-
Follow the procedures in Protocol 1 and 2.
-
Prior to pre-contracting the arterial rings, incubate them with a specific antagonist or inhibitor for a predetermined period (typically 20-30 minutes).
-
Examples of inhibitors and their targets:
-
To investigate the role of NO: Incubate with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (e.g., 100 µM).
-
To investigate the role of cannabinoid receptors: Incubate with a CB1 receptor antagonist like SR141716A (e.g., 1 µM) or a CB2 receptor antagonist like SR144528 (e.g., 1 µM).
-
To investigate the role of TRPV1 receptors: Incubate with a TRPV1 antagonist like capsazepine (e.g., 10 µM) or desensitize the receptors with a high concentration of capsaicin (e.g., 10 µM).
-
To investigate the role of CGRP: Incubate with a CGRP receptor antagonist like CGRP(8-37) (e.g., 1 µM).
-
-
Construct a concentration-response curve for this compound in the presence of the inhibitor/antagonist.
-
Compare the EC50 and Emax values obtained in the presence and absence of the inhibitor to determine its effect on this compound-induced vasorelaxation. A rightward shift in the concentration-response curve suggests competitive antagonism, while a decrease in Emax suggests non-competitive antagonism.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways of this compound-induced vasorelaxation.
Caption: Experimental workflow for assessing vasorelaxation.
Caption: Proposed signaling pathways for this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. reprocell.com [reprocell.com]
- 5. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of R-2 Methanandamide in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving R-2 Methanandamide in aqueous buffers for experimental use.
Troubleshooting Guide
Issue: Precipitate forms after adding this compound to an aqueous buffer.
Possible Causes and Solutions:
-
Low Intrinsic Solubility: this compound is a highly lipophilic molecule with inherently poor solubility in aqueous solutions. Direct addition to a buffer will likely result in precipitation.
-
Solution: Avoid direct addition. First, dissolve the compound in an organic solvent and then dilute it into the aqueous buffer.
Step-by-Step Troubleshooting:
-
Initial Dissolution: Ensure this compound is completely dissolved in a suitable organic solvent such as ethanol or DMSO before introducing any aqueous components.[1][2]
-
Use of Surfactants/Co-solvents: The use of surfactants like Tween-80 or co-solvents such as PEG300 is often necessary to maintain solubility in the final aqueous preparation.[3][4][5]
-
Sonication/Heating: If precipitation or phase separation occurs during the preparation of the final solution, gentle heating and/or sonication can aid in dissolution.
-
Vehicle Composition: The final concentration of the organic solvent should be kept low to avoid toxicity in cellular or animal models. Some protocols recommend keeping the DMSO concentration below 2% for in vivo studies.
-
Storage: Aqueous preparations of this compound may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment and avoid storing them for more than one day.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound has very low solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is reported to be less than 100 µg/ml. This is due to its high lipophilicity, as indicated by a computed XLogP3 value of 5.8.
Q2: Which organic solvents are suitable for the initial dissolution of this compound?
A2: this compound is readily soluble in several organic solvents. The table below summarizes the reported solubility data.
| Solvent | Reported Solubility |
| Ethanol | >100 mg/ml |
| DMSO | >30 mg/ml; 200 mg/mL (with sonication) |
| DMF | >10 mg/ml |
Q3: Can you provide a standard protocol for preparing an aqueous solution of this compound for in vivo studies?
A3: A common method involves the use of a vehicle containing a combination of solvents and surfactants. Below are two examples of vehicle formulations that have been used in published studies.
Protocol 1: Ethanol and Tween-80 Based Vehicle
-
Dissolve this compound in 100% ethanol.
-
Add Tween 80 to the ethanolic solution.
-
Add saline (0.9% NaCl) to the desired final volume.
-
The final concentration of ethanol and Tween 80 can be adjusted, with reported formulations ranging from 0.125-4% for each component.
Protocol 2: DMSO, PEG300, and Tween-80 Based Vehicle
-
Add 10% DMSO to your formulation.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Add 45% Saline to reach the final volume.
-
This protocol has been reported to achieve a solubility of at least 2.5 mg/mL.
Q4: Are there alternative solubilization methods that do not involve common organic solvents?
A4: Yes, cyclodextrins and lipid emulsions can be used as alternative solubilizing agents.
-
Cyclodextrins: A protocol using 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline has been shown to achieve a solubility of at least 2.5 mg/mL.
-
Lipid Emulsions: Commercially available lipid emulsions, such as Tocrisolve™, which is a soya oil/water emulsion, can also be used as a vehicle.
Q5: How does the stability of this compound compare to anandamide?
A5: this compound is a synthetic analog of anandamide designed for greater metabolic stability. It is more resistant to hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) compared to anandamide. This increased stability makes it a more robust tool for many experimental settings.
Experimental Protocols & Methodologies
Protocol: Preparation of this compound in a Tween-80 Based Vehicle
This protocol is adapted from methodologies used in preclinical studies.
Materials:
-
This compound
-
100% Ethanol
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a small volume of 100% ethanol to completely dissolve the compound. For example, if your final desired concentration is 1 mg/mL and the final solution will contain 2% ethanol, you would dissolve 10 mg of this compound in 200 µL of ethanol.
-
-
Addition of Surfactant:
-
To the ethanolic stock solution, add the required volume of Tween 80. For a final concentration of 2% Tween 80 in a 10 mL final volume, add 200 µL of Tween 80.
-
Vortex the mixture thoroughly.
-
-
Dilution with Aqueous Buffer:
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration.
-
If any cloudiness or precipitation appears, the solution can be gently warmed or sonicated until it becomes clear.
-
-
Final Preparation:
-
The final solution is now ready for use. It is recommended to use the preparation on the same day it is made.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Factors influencing this compound's solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
Preventing the degradation of R-2 Methanandamide in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of R-2 Methanandamide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic analog of anandamide, an endogenous cannabinoid. It is designed to be more resistant to metabolic degradation than anandamide, primarily by enzymatic hydrolysis.[1][2] However, like many lipid-based molecules, its stability in experimental solutions can be affected by factors such as pH, temperature, solvent, and exposure to oxygen, potentially impacting experimental reproducibility and accuracy.
Q2: What are the primary degradation pathways for this compound?
A2: While this compound is more stable than anandamide, it can still be susceptible to degradation. The two main potential pathways are:
-
Enzymatic Hydrolysis: Although resistant, it is not entirely immune to hydrolysis by enzymes like fatty acid amide hydrolase (FAAH) or other amidases present in biological samples.[1][2]
-
Oxidative Degradation: The arachidonoyl chain of this compound contains multiple double bonds, making it susceptible to oxidation, especially when exposed to air, light, or certain metal ions.
Q3: How should I store solid this compound?
A3: Solid this compound should be stored desiccated at -20°C for long-term stability, which can be for at least two years.
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: It is recommended to prepare stock solutions in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. For long-term storage, stock solutions in DMSO can be stored at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over a short period in aqueous solution. | 1. Hydrolysis: Presence of esterases or amidases in the experimental system (e.g., cell lysates, serum-containing media). 2. Oxidation: Exposure to atmospheric oxygen, light, or metal ion contaminants. 3. Adsorption: The lipophilic compound may be adsorbing to the surface of plasticware. | 1. If enzymatic degradation is suspected, consider adding a broad-spectrum serine hydrolase inhibitor like phenylmethylsulfonyl fluoride (PMSF) to your buffer. Note: Test for inhibitor compatibility with your experimental system. 2. Prepare solutions fresh daily. Use deoxygenated buffers where possible. Protect solutions from light by using amber vials or covering with aluminum foil. 3. Use low-adhesion plasticware or silanized glassware. |
| Precipitation of this compound in aqueous working solutions. | Low Aqueous Solubility: this compound has very low solubility in aqueous buffers like PBS. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. | 1. For in vivo studies, consider using a vehicle containing co-solvents like PEG300 or Tween-80 to improve solubility. 2. For in vitro assays, ensure the final concentration of DMSO is kept as low as possible while maintaining solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always perform a vehicle control. 3. Visually inspect the solution for any precipitation after dilution. If precipitation occurs, you may need to adjust the formulation or lower the final concentration of this compound. |
| Inconsistent experimental results between batches. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Variability in solution preparation: Inconsistent final concentrations of co-solvents or the compound itself. | 1. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Re-qualify older stock solutions if there is any doubt about their integrity. 2. Follow a standardized and detailed protocol for the preparation of all solutions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | >30 mg/mL |
| Ethanol | >100 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | ~8.5 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <100 µg/mL |
Data sourced from manufacturer information.
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration |
| Solid | N/A | -20°C (desiccated) | ≥ 2 years |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Working Solution | Aqueous Buffer | 4°C or on ice | Prepare fresh daily |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials: this compound stock solution (in DMSO), sterile cell culture medium or physiological buffer.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.
-
Important: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Gently mix the working solution by pipetting or brief vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately after preparation.
-
Visualizations
References
Identifying and mitigating off-target effects of R-2 Methanandamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of R-2 Methanandamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a synthetic analog of anandamide, the endogenous cannabinoid. Its primary on-target effects are mediated through the activation of cannabinoid receptors CB1 and CB2. However, it is also known to interact with other cellular targets, leading to off-target effects. These include, but are not limited to, activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and induction of Cyclooxygenase-2 (COX-2) expression.[1][2]
Q2: How can I minimize off-target effects in my experiments?
A2: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Selective Antagonists: Employ selective antagonists for suspected off-target receptors (e.g., a TRPV1 antagonist like capsazepine) to confirm that the observed effect is independent of that pathway.
-
Control Experiments: Utilize cell lines or animal models that lack the on-target receptors (e.g., CB1/CB2 knockout models) to isolate and characterize off-target effects.[3]
-
Orthogonal Assays: Confirm findings using multiple, distinct assay formats that measure different aspects of the cellular response.
Q3: What are the expected binding affinities of this compound for its primary targets?
A3: The binding affinity of this compound can vary depending on the assay conditions and the source of the receptor. The following table summarizes representative binding affinity (Ki) values.
| Target | This compound Ki (nM) | Anandamide Ki (nM) | Reference |
| Human CB1 Receptor | 7.42 | 78.2 | [4] |
| Human CB2 Receptor | >1000 | ~150-2600 | [5] |
Note: Lower Ki values indicate higher binding affinity. This compound generally shows higher affinity for the CB1 receptor compared to anandamide and significantly lower affinity for the CB2 receptor.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Radioligand Binding Assays
Q: My radioligand binding assay with this compound shows high non-specific binding or poor reproducibility. What could be the cause and how can I fix it?
A: High non-specific binding and poor reproducibility are common issues in radioligand binding assays. Here’s a troubleshooting guide:
| Potential Cause | Suggested Solution |
| Radioligand Issues | Lower Radioligand Concentration: Use a concentration at or below the Kd value for your receptor. Check Radioligand Purity: Ensure the radiochemical purity is high (>90%). Hydrophobicity: Hydrophobic compounds like this compound can stick to plasticware. Consider using siliconized tubes and pipette tips. |
| Membrane Preparation | Reduce Protein Amount: Titrate the amount of membrane protein used in the assay (typically 100-500 µg). Thorough Homogenization and Washing: Ensure complete removal of endogenous ligands and interfering substances. |
| Assay Conditions | Optimize Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding to the filter and tubes. Equilibrium Time: Ensure the incubation time is sufficient to reach binding equilibrium. This should be determined experimentally. Washing Steps: Increase the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand. |
| Filter Issues | Pre-soak Filters: Pre-soak glass fiber filters in a buffer containing a blocking agent like polyethyleneimine (PEI). |
Issue 2: Ambiguous Results in Calcium Flux Assays for TRPV1 Activity
Q: I am seeing a high baseline fluorescence or inconsistent responses when testing this compound in my TRPV1 calcium flux assay. How can I troubleshoot this?
A: Calcium flux assays can be sensitive to various experimental parameters. The following table provides potential solutions to common problems.
| Potential Cause | Suggested Solution |
| Cell Health | Check Cell Viability: Ensure cells are healthy and not overgrown or too sparse. Use a consistent cell density for all experiments. Gentle Handling: Avoid harsh pipetting or centrifugation that could damage cells. |
| Dye Loading | Optimize Dye Concentration and Incubation Time: Excessive dye concentration or prolonged incubation can lead to cytotoxicity and high background. Use Phenol Red-Free Media: Phenol red can increase background fluorescence. |
| Receptor Desensitization | Optimize Agonist Concentration: Use an agonist concentration that gives a robust but not maximal response (e.g., EC80) to avoid rapid receptor desensitization. |
| Compound-Specific Effects | Test for Autofluorescence: Run control wells with this compound but without the calcium indicator dye to check for intrinsic fluorescence. Concentration-Response Curve: Perform a dose-response curve for this compound alone to identify any direct effects on baseline calcium levels. |
Issue 3: Difficulty in Detecting this compound-Induced COX-2 Expression by Western Blot
Q: I am unable to detect a clear increase in COX-2 expression after treating my cells with this compound. What are some possible reasons and solutions?
A: Western blotting can be a multi-step process with several potential pitfalls. Here are some troubleshooting tips for detecting COX-2 expression:
| Potential Cause | Suggested Solution |
| Insufficient Protein Loading | Determine Protein Concentration: Accurately quantify the protein concentration of your lysates using a method like the Bradford assay to ensure equal loading. Load More Protein: If the signal is weak, try loading a higher amount of total protein per lane. |
| Poor Antibody Performance | Use a Validated Antibody: Ensure your primary antibody is specific for COX-2 and validated for Western blotting. Optimize Antibody Dilution: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Positive Control: Include a positive control, such as a lysate from cells known to express high levels of COX-2 (e.g., LPS-stimulated macrophages), to confirm that the antibody and detection system are working. |
| Inefficient Protein Transfer | Check Transfer Efficiency: After transfer, stain the gel with Coomassie blue to ensure the protein has transferred out of the gel. You can also use a Ponceau S stain on the membrane to visualize transferred proteins. Optimize Transfer Conditions: Adjust the transfer time and voltage based on the molecular weight of COX-2 (~70-72 kDa). |
| Suboptimal Detection | Use Fresh Substrate: Ensure your chemiluminescent substrate is not expired and has been stored correctly. Optimize Exposure Time: Capture multiple exposure times to find the one that gives the best signal without excessive background. |
| Biological Factors | Time Course Experiment: The induction of COX-2 is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak expression time in your cell line. Cell Line Specificity: Not all cell lines may respond to this compound by upregulating COX-2. Confirm that your chosen cell model is appropriate. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol describes a method to determine the binding affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for TRPV1 Activation
This protocol outlines a method to measure the activation of TRPV1 by this compound by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Positive control (e.g., capsaicin)
-
Fluorescence microplate reader or microscope
Procedure:
-
Seed HEK293-TRPV1 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Remove the culture medium and wash the cells once with HBSS.
-
Load the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Measure the baseline fluorescence.
-
Add serial dilutions of this compound or capsaicin to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the response as a function of the log concentration of this compound to determine the EC50 value.
Protocol 3: Western Blot for COX-2 Expression
This protocol provides a method to detect the expression of COX-2 protein in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against COX-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: On-target signaling of this compound via CB1/CB2 receptors.
References
- 1. R(+)-methanandamide induces cyclooxygenase-2 expression in human neuroglioma cells via a non-cannabinoid receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of delta9-tetrahydrocannabinol and methanandamide in CB1 knockout and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing the concentration of R-2 Methanandamide for in vitro experiments
Welcome to the technical support center for the use of R-2 Methanandamide (R(+)-Methanandamide) in in-vitro experiments. This resource provides researchers, scientists, and drug development professionals with detailed guidance on concentration optimization, troubleshooting, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint (e.g., apoptosis, proliferation, signaling pathway activation), and incubation time. For initial experiments, a broad concentration range is recommended to determine the dose-response curve. Based on published studies, a starting range of 100 nM to 25 µM is advisable. For instance, studies in mantle cell lymphoma have used 10 µM to induce apoptosis[1][2], while concentrations around 1 µM were sufficient to see effects on cell proliferation in subventricular zone stem/progenitor cells[3].
Q2: How should I prepare a stock solution of this compound? It appears to be poorly soluble in aqueous media.
A2: this compound is a lipophilic compound with low aqueous solubility. It is crucial to first dissolve it in an appropriate organic solvent before preparing final dilutions in your aqueous culture medium.
-
Recommended Solvents: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO).[1][4]
-
Stock Concentration: Prepare a high-concentration stock, for example, 10 mM in 100% ethanol or DMSO.
-
Storage: Store the stock solution at -20°C.
-
Final Dilution: When preparing your working concentrations, dilute the stock solution directly into your pre-warmed cell culture medium. To avoid precipitation, ensure the final concentration of the organic solvent is low (typically ≤0.1% for DMSO) and vortex the solution gently while adding the stock.
Q3: For how long should I incubate my cells with this compound?
A3: Incubation times can vary significantly based on the biological process being investigated.
-
Short-term (30 minutes - 4 hours): Often sufficient for studying rapid signaling events like protein phosphorylation (e.g., p38 MAPK activation).
-
Mid-term (24 - 48 hours): Commonly used for assessing effects on cell viability, proliferation, and apoptosis.
-
Long-term (72+ hours): May be required for studies involving cell differentiation or long-term cytotoxicity.
A time-course experiment is highly recommended to determine the optimal incubation period for your specific assay.
Q4: I am seeing high levels of cell death even at low concentrations. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not toxic to your cells. A solvent-only control is essential. A final DMSO concentration below 0.3% (preferably 0.1%) is generally recommended.
-
Compound Stability: this compound is more stable than the endogenous anandamide but can still degrade. Ensure you are using freshly prepared dilutions from a properly stored stock solution.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to cannabinoid receptor agonists. It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to establish a non-toxic working concentration range for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Observable Effect | Concentration Too Low: The compound may not be reaching the effective concentration at the target receptor. Incubation Time Too Short: The biological process being measured may require a longer time to manifest. Low Receptor Expression: The target cells may have low or no expression of cannabinoid receptors (CB1/CB2). Compound Degradation: Stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 2. Conduct a time-course experiment (e.g., 4, 24, 48, 72 hours). 3. Verify CB1/CB2 receptor expression in your cell line via qPCR, Western blot, or flow cytometry. 4. Prepare fresh dilutions from a new stock solution aliquot. |
| High Variability Between Replicates | Precipitation of Compound: this compound may be precipitating out of the aqueous culture medium, leading to inconsistent concentrations across wells. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | 1. Visually inspect the medium for any precipitate after adding the compound. Ensure the final solvent concentration is minimal. Pre-warm the medium before adding the stock solution and mix thoroughly. 2. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for cell seeding. |
| Unexpected or Off-Target Effects | Non-Receptor Mediated Effects: At high concentrations, this compound can have effects independent of CB1/CB2 receptors. Activation of Other Receptors: this compound can also interact with other receptors, such as TRPV1. | 1. Use selective CB1 (e.g., SR141716A) or CB2 (e.g., SR144528) receptor antagonists to confirm that the observed effect is receptor-mediated. 2. Consider the potential involvement of other targets in your experimental system. |
| Serum Interference in Viability Assays | Binding to Serum Proteins: Components in fetal bovine serum (FBS), such as albumin, can bind to lipophilic compounds like this compound, reducing its effective concentration. | 1. Consider reducing the serum concentration during the treatment period or using serum-free medium if your cells can tolerate it for the duration of the experiment. 2. Be aware that the required concentration to achieve a specific effect may be higher in the presence of serum. |
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in this compound experiments.
Caption: A flowchart for troubleshooting in-vitro experiments.
Data Presentation: Effective Concentrations
The following table summarizes effective concentrations of this compound reported in various in-vitro studies. This data should be used as a guideline for experimental design.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Mantle Cell Lymphoma (Rec-1, JeKo) | Apoptosis (Annexin V) | 10 µM | 4 hours | Induction of apoptosis. |
| Mantle Cell Lymphoma (Rec-1) | p38 MAPK Phosphorylation | 10 µM | 30 minutes | Increased phosphorylation of p38. |
| Human Neuroglioma (H4) | COX-2 Expression | 1-20 µM | Not Specified | Concentration-dependent increase in COX-2 mRNA and protein. |
| Mouse SVZ Stem/Progenitor Cells | Proliferation (BrdU) | 1 µM | 48 hours | Significant increase in cell proliferation. |
| Prostate Cancer (PC-3) | Anti-proliferation | Not Specified | Not Specified | Exerted anti-proliferative effects. |
| Human Nonpigmented Ciliary Epithelial | COX-2 & MMP Expression | Not Specified | Not Specified | Concentration- and time-dependent increase in COX-2 and MMPs. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (medium with the highest concentration of solvent, e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ value.
Signaling Pathways
Cannabinoid Receptor 1 (CB1) Signaling
This compound is an agonist for cannabinoid receptors. Upon binding to CB1, it typically initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels and other kinase pathways.
Caption: CB1 receptor signaling cascade initiated by this compound.
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Selecting an appropriate vehicle for in vivo administration of R-2 Methanandamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-2 Methanandamide. Our goal is to address common challenges encountered during in vivo administration, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A common and effective vehicle for the in vivo administration of this compound is a mixture of ethanol, a surfactant like Tween 80, and saline. A typical formulation involves dissolving the compound first in a small amount of ethanol, followed by the addition of Tween 80 and then bringing the solution to the final volume with saline. This creates a stable emulsion suitable for injection. For example, a vehicle containing 0.125-4% ethanol and 0.125-4% Tween 80 in saline has been successfully used in non-human primate studies.[1]
Q2: My this compound is precipitating out of solution. What can I do?
Precipitation is a common issue due to the lipophilic nature of this compound and its low aqueous solubility.[2] Here are some troubleshooting steps:
-
Ensure complete initial dissolution: Make sure the compound is fully dissolved in the initial solvent (e.g., ethanol or DMSO) before adding the aqueous components. Gentle warming and vortexing can aid this process.
-
Optimize the co-solvent/surfactant concentration: The ratio of ethanol and Tween 80 to the aqueous phase is critical. You may need to empirically determine the optimal concentrations for your desired final concentration of this compound. Increasing the proportion of ethanol and Tween 80 may be necessary, but be mindful of potential vehicle-induced effects in your animal model.
-
Prepare fresh solutions: Due to potential instability, it is recommended to prepare the formulation fresh on the day of the experiment.
-
Consider a different vehicle: If precipitation persists, consider alternative formulations such as a soya oil/water emulsion, which has been used for the parent compound, anandamide.[1]
Q3: What are the solubility properties of this compound?
This compound is a lipophilic compound with poor water solubility. It is readily soluble in organic solvents. The table below summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Ethanol | >100 mg/ml | [3] |
| DMSO | >30 mg/ml | [3] |
| DMF | >10 mg/ml | |
| Ethanol:PBS (1:2) | 8.5 mg/ml | |
| PBS (pH 7.2) | <100 µg/ml |
Q4: Is this compound stable in the prepared vehicle?
This compound is an analog of anandamide designed for greater metabolic stability. It is more resistant to hydrolysis by fatty acid amide hydrolase (FAAH) compared to anandamide. However, like many lipid-based compounds, its long-term stability in an aqueous emulsion is not guaranteed. It is best practice to prepare the dosing solutions fresh for each experiment to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation during preparation | Incomplete initial dissolution in organic solvent. | Ensure this compound is fully dissolved in ethanol or DMSO before adding aqueous components. Use a vortex mixer and gentle warming if necessary. |
| Insufficient co-solvent or surfactant. | Increase the percentage of ethanol and/or Tween 80 in the final formulation. Titrate to find the minimum effective concentration to avoid vehicle toxicity. | |
| Precipitation after preparation (on standing) | Unstable emulsion. | Prepare the formulation immediately before administration. Maintain gentle agitation until injection. |
| Animal showing signs of distress post-injection | Vehicle toxicity. | High concentrations of ethanol or Tween 80 can cause adverse effects. Reduce the concentration of these components to the lowest effective level. Run a vehicle-only control group to assess baseline effects. |
| High drug concentration. | Ensure the dose is within the reported effective range for your animal model and route of administration. | |
| Lack of expected biological effect | Poor bioavailability. | The chosen vehicle may not be optimal for absorption. Consider alternative formulations, such as lipid-based emulsions. |
| Compound degradation. | Prepare fresh solutions for each experiment. Store the stock solution of this compound under recommended conditions (e.g., desiccated at -20°C). | |
| Incorrect dose calculation. | Double-check all calculations for dilution and final dosing concentration. |
Experimental Protocols
Protocol for Preparation of an Ethanol/Tween 80/Saline Vehicle for this compound
This protocol describes the preparation of a vehicle suitable for intravenous administration of this compound.
Materials:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a minimal volume of anhydrous ethanol. For example, a stock solution of 5 mg/ml in ethanol can be prepared. Ensure the compound is completely dissolved. This can be stored at -20°C for short periods.
-
-
Vehicle Formulation (Example for a final concentration of 1 mg/ml in a 2% Ethanol, 2% Tween 80, 96% Saline vehicle):
-
In a sterile conical tube, add the required volume of the this compound stock solution. For 1 ml of final solution, this would be 200 µl of a 5 mg/ml stock.
-
Add 20 µl of Tween 80 to the ethanolic solution of this compound.
-
Vortex the mixture thoroughly to ensure the Tween 80 is well dispersed.
-
Slowly add sterile saline dropwise while continuously vortexing to bring the final volume to 1 ml. This slow addition is crucial for forming a stable emulsion.
-
Visually inspect the solution for any precipitation. A slight opalescence is normal for an emulsion.
-
-
Administration:
-
Use the freshly prepared formulation for in vivo administration.
-
Administer the appropriate volume to the animal based on its weight to achieve the desired dose.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
References
Minimizing non-specific binding of R-2 Methanandamide in receptor assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of R-2 Methanandamide in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in this compound assays?
A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with sites other than the intended receptor of interest.[1] This can include binding to other proteins, lipids, plasticware, and filter materials.[1] this compound is a hydrophobic molecule, which increases its propensity to stick to hydrophobic surfaces, leading to elevated NSB.[2] High NSB is a major source of background noise that can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity and density.[1][3] It is crucial to minimize NSB to ensure the reliability and accuracy of experimental data. If non-specific binding constitutes more than 50% of the total binding, it becomes very difficult to obtain quality data.
Q2: How is non-specific binding experimentally determined?
A2: Non-specific binding is measured by quantifying the binding of the radiolabeled this compound in the presence of a high concentration of an unlabeled competitor ligand. This "cold" ligand saturates the specific binding sites on the receptor, ensuring that any remaining bound radioligand is attached to non-specific sites. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).
Q3: What are the primary causes of high non-specific binding with this compound?
A3: Several factors can contribute to high NSB in this compound assays:
-
Ligand Properties: As a hydrophobic compound, this compound is prone to interacting with various surfaces through hydrophobic forces.
-
Electrostatic Interactions: Charge-based interactions between the ligand and other molecules or surfaces can also contribute to NSB.
-
Suboptimal Assay Buffer: Inappropriate pH or low ionic strength of the buffer can promote non-specific interactions.
-
Binding to Plasticware and Filters: this compound can adsorb to the surfaces of assay plates, pipette tips, and filters used in filtration assays.
-
Poor Receptor Preparation Quality: The presence of impurities or denatured proteins in the receptor preparation can increase NSB.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Excessively high non-specific binding is compromising the assay window.
-
Potential Cause: Hydrophobic interactions between this compound and assay components.
-
Solution:
-
Optimize Assay Buffer: Include a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer to block non-specific sites. Also, consider adding a low concentration of a non-ionic detergent.
-
Increase Ionic Strength: Adding salts like NaCl can help shield electrostatic interactions.
-
Use Low-Binding Plates: Utilize microplates specifically designed to minimize non-specific binding.
-
Pre-treat Components: Pre-soaking filters and pre-treating plates and tips with a blocking agent can reduce ligand adsorption.
-
Issue 2: Non-specific binding increases proportionally with the concentration of radiolabeled this compound.
-
Potential Cause: This is often expected, as non-specific binding is typically non-saturable. However, a steep increase can indicate significant issues with hydrophobic or electrostatic interactions.
-
Solution:
-
Incorporate Detergents: Add a small amount of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the assay buffer to disrupt hydrophobic interactions. Be cautious, as high concentrations can disrupt membrane integrity and specific binding.
-
Adjust Salt Concentration: Increase the salt concentration in the buffer (e.g., up to 150 mM NaCl) to minimize charge-based interactions.
-
Issue 3: High variability in non-specific binding measurements between wells.
-
Potential Cause: Inconsistent washing during filtration assays or improper mixing of reagents.
-
Solution:
-
Optimize Washing Steps: For filtration assays, increase the number of washes (3-5 times) and/or the volume of ice-cold wash buffer to effectively remove unbound radioligand.
-
Ensure Homogeneous Mixtures: Thoroughly mix all reagents and ensure the receptor preparation is a homogenous suspension.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations for various buffer additives to minimize non-specific binding. The optimal concentration for your specific assay should be determined empirically.
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Additive | Recommended Starting Concentration | Potential Effect on NSB | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Reduces binding to plasticware and other surfaces. | |
| Sodium Chloride (NaCl) | 100 - 150 mM | Reduces electrostatic interactions. | |
| Tween-20 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions. | |
| Triton X-100 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions. |
Table 2: Troubleshooting Summary for High Non-Specific Binding
| Issue | Potential Cause | Recommended Action | Expected Outcome | Reference |
| High NSB at all ligand concentrations | Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer. | Reduction in NSB across all concentrations. | |
| Electrostatic Interactions | Increase salt concentration (e.g., 150 mM NaCl) in the buffer. | Lower NSB at all ligand concentrations. | ||
| Binding to Filters (Filtration Assays) | Pre-soak filters in a blocking buffer (e.g., 0.5% PEI). | Minimized binding of the ligand to the filter. | ||
| Ligand Sticking to Plasticware | Add a non-ionic detergent to the assay buffer and pre-treat plates/tips. | Reduced ligand adsorption to surfaces. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of unlabeled this compound by competing against a known radiolabeled cannabinoid ligand.
-
Membrane Preparation: Prepare cell membranes expressing the cannabinoid receptor of interest (e.g., CB1 or CB2). Determine the protein concentration using a suitable method like the BCA assay.
-
Assay Buffer Preparation: Prepare an appropriate binding buffer. A common starting point is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Assay Plate Setup: In a 96-well low-binding microplate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding (NSB): A high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM CP-55,940 or WIN-55,212-2), radioligand, and membrane preparation.
-
Competition: Increasing concentrations of unlabeled this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Troubleshooting decision tree for high non-specific binding.
Caption: Canonical Gi/o-coupled signaling pathway for cannabinoid receptors.
References
Addressing potential cytotoxicity of R-2 Methanandamide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-2 Methanandamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound, a stable synthetic analog of the endocannabinoid anandamide, is a potent agonist of the cannabinoid receptor 1 (CB1). It is more resistant to enzymatic hydrolysis than anandamide, making it a useful tool for studying cannabinoid signaling pathways. Its primary mechanism of action often involves the activation of CB1 and/or CB2 receptors, leading to downstream signaling events that can influence cell proliferation, apoptosis, and other cellular processes.
Q2: I am observing significant cytotoxicity in my cell line even at low concentrations of this compound. What could be the cause?
Several factors could contribute to high cytotoxicity:
-
High Receptor Expression: Your cell line may express high levels of CB1 or CB2 receptors, making them particularly sensitive to this compound.
-
Off-Target Effects: At higher concentrations, or in certain cell types, this compound may exert effects independent of cannabinoid receptors.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) could be contributing to cell death. Always include a vehicle control in your experiments.
-
Compound Stability: Degradation of the compound in culture media could lead to the formation of cytotoxic byproducts.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in an organic solvent such as ethanol or DMSO to create a stock solution. For example, it can be dissolved in ethanol at a concentration of 10 mM.[1] It is crucial to store the stock solution at -20°C to maintain its stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. Minimize the final concentration of the organic solvent in the culture medium to avoid solvent-induced cytotoxicity (typically ≤ 0.1%).
Q4: Are there ways to mitigate the cytotoxic effects of this compound if I am studying its non-cytotoxic functions?
Yes. If the cytotoxicity is mediated by cannabinoid receptors, you can use specific antagonists for CB1 (e.g., SR141716A) or CB2 (e.g., SR144528) to block the pro-apoptotic effects.[2][3] Additionally, inhibitors of downstream signaling molecules, such as p38 MAPK inhibitors (e.g., SB203580) or ceramide synthesis inhibitors (e.g., Fumonisin B1), may also reduce cytotoxicity.[3]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death
Symptoms:
-
Massive cell detachment and floating cells observed under the microscope.
-
Drastic decrease in cell viability as measured by assays like MTT or CellTiter-Glo.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar). |
| Solvent Cytotoxicity | Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not causing cell death. If solvent toxicity is observed, reduce the final solvent concentration. |
| High Cannabinoid Receptor Expression | Characterize the expression levels of CB1 and CB2 receptors in your cell line using techniques like qPCR or Western blotting. If receptor levels are high, consider using lower concentrations of this compound or co-treatment with a receptor antagonist. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability in cell viability or other measured endpoints between replicate wells or experiments.
-
Lack of a clear dose-response relationship.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure proper mixing of the compound in the culture medium before adding it to the cells. Use calibrated pipettes and consistent pipetting techniques. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution. |
| Fluctuations in Culture Conditions | Maintain consistent incubator conditions (temperature, CO2, humidity). Avoid opening the incubator door frequently. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
Quantitative Data Summary
The cytotoxic effects of this compound can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| EFM-19 | Human Breast Cancer | 0.8 | [2] |
| PC-3 | Human Prostate Cancer | Not explicitly stated, but antiproliferative effects observed. | |
| HeLa | Human Cervical Carcinoma | Apoptosis induced, but specific IC50 not provided. | |
| C33A | Human Cervical Carcinoma | Apoptosis induced, but specific IC50 not provided. | |
| A549 | Human Lung Carcinoma | Apoptosis induced, but specific IC50 not provided. | |
| Mantle Cell Lymphoma (MCL) cell lines | Human B-cell Lymphoma | Apoptosis induced, but specific IC50 not provided. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound. Include positive and negative controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways of this compound-Induced Cytotoxicity
Caption: this compound signaling pathway leading to apoptosis.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity.
Logical Relationship of Apoptosis Assay Markers
Caption: Relationship between cell state and Annexin V/PI staining.
References
- 1. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R(+)-methanandamide-induced apoptosis of human cervical carcinoma cells involves a cyclooxygenase-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for the metabolic byproducts of R-2 Methanandamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with R-2 Methanandamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its metabolic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic byproducts of this compound?
A1: this compound is a metabolically stable analog of the endocannabinoid anandamide (AEA).[1][2][3] Its structure is designed to be resistant to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme that degrades anandamide.[1][4] Therefore, the major metabolic pathway for this compound is expected to be oxidation by cytochrome P450 (CYP) enzymes, similar to anandamide.
The primary metabolic byproducts are anticipated to be:
-
Hydroxylated metabolites: Specifically, 20-hydroxyeicosatetraenoic acid ethanolamide (20-HETE-EA) analogs.
-
Epoxidized metabolites: Including 5,6-, 8,9-, 11,12-, and 14,15-epoxyeicosatrienoic acid ethanolamide (EET-EA) analogs.
It is important to note that these epoxidized metabolites can be further metabolized by epoxide hydrolase to their corresponding dihydroxy derivatives.
Q2: Which cytochrome P450 isozymes are likely involved in the metabolism of this compound?
A2: Based on studies with anandamide, the following human CYP isozymes are the most likely candidates for this compound metabolism:
-
CYP2D6: Found in the brain and can produce both hydroxylated and epoxidized metabolites.
-
CYP3A4: Primarily in the liver and responsible for the epoxidation of anandamide.
-
CYP4F2: Found in the liver and kidney and is the primary enzyme for the formation of 20-HETE-EA from anandamide.
-
CYP2J2: Expressed in the cardiovascular system and intestines, also capable of metabolizing anandamide to HETE-EA and EET-EAs.
Q3: How can I quantify this compound and its metabolites in biological samples?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of this compound and its metabolites. This technique offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.
Q4: What are the key considerations for sample preparation when analyzing this compound?
A4: Proper sample preparation is critical for accurate quantification. Key considerations include:
-
Extraction Method: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. Toluene-based LLE has shown high recovery for similar compounds.
-
Internal Standards: The use of deuterated internal standards is highly recommended for accurate quantification by LC-MS/MS.
-
Sample Stability: this compound is more stable than anandamide, but proper storage is still important. Samples should be stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Detection of this compound Metabolites
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Enzyme Activity | Ensure the microsomal or recombinant enzyme preparations are active. Use a positive control substrate for the specific CYP isozyme to verify activity. For in vitro studies, ensure the presence of necessary cofactors like NADPH. |
| Poor Extraction Recovery | Optimize your LLE or SPE protocol. Test different solvents and pH conditions. Toluene-based LLE has been shown to be effective for similar analytes. Include a spike-and-recovery experiment to assess extraction efficiency. |
| Analyte Degradation | Minimize sample handling time and keep samples on ice. For plasma samples, centrifuge immediately after collection to separate from blood cells, as some enzymes in red blood cells can cause degradation. Store all samples at -80°C until analysis. |
| Incorrect LC-MS/MS Parameters | Optimize the mass spectrometer settings for your specific analytes, including precursor and product ions, collision energy, and cone voltage. Ensure your LC gradient provides adequate separation from matrix components. |
Issue 2: High Variability in Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Collection and Handling | Standardize your sample collection protocol. For blood samples, the time between collection and centrifugation can significantly impact analyte concentrations. |
| Matrix Effects in LC-MS/MS | Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common issue. Improve chromatographic separation to better resolve the analyte from interfering matrix components. A thorough sample cleanup during extraction can also minimize matrix effects. |
| Normalization Issues | When reporting concentrations in tissues or cells, normalizing to protein content can provide more reliable and reproducible results compared to fresh weight. |
| Instability During Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of your samples, as this can lead to degradation of endocannabinoids and their analogs. Aliquot samples before freezing if multiple analyses are planned. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.2-0.5 mg/mL), this compound (in a suitable solvent like ethanol, final solvent concentration <1%), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound and its Metabolites
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
Optimization: Optimize collision energy and other MS parameters for each analyte and internal standard.
-
Data Presentation
Table 1: Example MRM Transitions for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 362.3 | To be determined empirically |
| This compound-d8 (Internal Standard) | 370.3 | To be determined empirically |
| Hydroxylated Metabolite | 378.3 | To be determined empirically |
| Epoxidized Metabolite | 378.3 | To be determined empirically |
Note: The exact m/z values for product ions need to be determined through infusion and fragmentation experiments.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for this compound metabolite analysis.
References
- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-(+)-Methanandamide | CAS 157182-49-5 | Tocris Bioscience [tocris.com]
- 4. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-Arachidonoylglycerol (2-AG) from Tissue Samples
A Note on Nomenclature: The term "R-2 Methanandamide" is not a standard chemical name for a recognized endocannabinoid. Based on the context of endocannabinoid research and common analytical challenges, this guide addresses the quantification of 2-Arachidonoylglycerol (2-AG) , a major endocannabinoid. It is possible that "this compound" was a typographical error. 2-AG presents significant quantification challenges, which are detailed below.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-AG from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 2-AG from tissue samples?
The accurate quantification of 2-AG is challenging due to several factors:
-
Chemical Instability and Isomerization: 2-AG is chemically unstable and can spontaneously isomerize to the more thermodynamically stable, but biologically inactive, 1-arachidonoylglycerol (1-AG) and 3-arachidonoylglycerol.[1][2][3] This acyl migration is influenced by pH, temperature, and the sample matrix.[1][4]
-
Enzymatic Degradation: Upon tissue collection, endogenous enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) can rapidly degrade 2-AG, leading to an underestimation of its true endogenous levels. Conversely, post-mortem synthesis can also occur, artificially inflating levels.
-
Low Endogenous Concentrations: 2-AG is present at very low concentrations in biological tissues, often in the picomolar to nanomolar range, requiring highly sensitive analytical methods for detection.
-
Matrix Effects: The complex lipid- and protein-rich matrix of tissue samples can interfere with extraction efficiency and cause ion suppression or enhancement during mass spectrometry analysis, affecting accuracy.
-
Pre-analytical Variability: Inconsistent sample handling, from collection and storage to extraction, can introduce significant variability in measured 2-AG concentrations.
Q2: How can I prevent the isomerization of 2-AG to 1-AG during sample preparation?
Minimizing 2-AG isomerization is critical for accurate quantification. Key strategies include:
-
Rapid Sample Processing at Low Temperatures: Process tissue samples immediately after collection and keep them on ice or at 4°C throughout the extraction procedure to reduce the rate of acyl migration.
-
Control of pH: Maintain a slightly acidic pH (around 4-5) during extraction, as the isomerization is base-catalyzed.
-
Choice of Solvents: Use appropriate organic solvents for extraction. Toluene-based liquid-liquid extraction has been shown to yield high recovery and minimize isomerization.
-
Immediate Analysis: Analyze the extracted samples as quickly as possible. If storage is necessary, keep extracts at -80°C.
Q3: What is the best method for extracting 2-AG from tissue samples?
The optimal extraction method depends on the tissue type and the specific experimental goals. However, two common and effective methods are:
-
Liquid-Liquid Extraction (LLE): This is a widely used method. A popular approach is the Folch or Bligh-Dyer method, which uses a chloroform/methanol/water mixture to partition lipids. A simplified LLE using toluene has also been reported to provide high recovery and low ion suppression for both 2-AG and anandamide (AEA).
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes. Oasis HLB cartridges are often used for this purpose. However, care must be taken to avoid the loss of 2-AG during the washing steps.
Q4: Which analytical technique is most suitable for 2-AG quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 2-AG. This technique offers high sensitivity and selectivity, allowing for the detection of low analyte concentrations in complex matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the analytes.
Q5: How can I be sure that I am accurately measuring 2-AG and not its isomer, 1-AG?
Chromatographic separation of 2-AG and 1-AG is essential. Since they are isomers, they can have the same mass-to-charge ratio (m/z) and produce similar fragments in the mass spectrometer. Therefore, your LC method must be optimized to achieve baseline separation of the two isomers. This often requires a long, shallow gradient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable 2-AG signal | 1. Degradation of 2-AG: Enzymatic or chemical degradation during sample handling. 2. Inefficient Extraction: Poor recovery from the tissue matrix. 3. Ion Suppression: Matrix components interfering with ionization in the MS source. | 1. Rapidly freeze tissue in liquid nitrogen immediately after collection. Use enzyme inhibitors during homogenization. Keep samples cold. 2. Optimize the extraction protocol. Compare LLE and SPE methods. Ensure complete tissue homogenization. 3. Improve sample cleanup. Use SPE or a more selective LLE. Dilute the sample extract. Optimize LC gradient to separate 2-AG from interfering compounds. |
| High variability between replicate samples | 1. Inconsistent Sample Handling: Differences in time from collection to freezing, or in extraction procedure. 2. Non-homogenous Tissue Samples: Uneven distribution of 2-AG within the tissue. 3. Isomerization: Variable rates of isomerization between samples. | 1. Standardize the entire workflow. Use a consistent and timed protocol for all samples. 2. Ensure complete homogenization of the tissue sample before taking an aliquot for extraction. 3. Strictly control temperature and pH during extraction for all samples. |
| Poor chromatographic peak shape | 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Contamination: Buildup of matrix components on the LC column. | 1. Dilute the sample before injection. 2. Evaporate the final extract and reconstitute in a solvent that is compatible with the initial mobile phase conditions. 3. Use a guard column and/or implement a column washing step between samples. |
| Co-elution of 2-AG and 1-AG | 1. Inadequate Chromatographic Separation: LC method not optimized for isomer separation. | 1. Optimize the LC gradient. Use a longer, shallower gradient. 2. Try a different column chemistry. A C18 column with good shape selectivity is often suitable. 3. Adjust the mobile phase composition and temperature. |
Quantitative Data Summary
The following tables summarize typical quantitative data for 2-AG analysis from tissue samples, compiled from various studies.
Table 1: Comparison of Extraction Methods for 2-AG from Aortic Tissue
| Extraction Method | Analyte | Concentration | Recovery (%) |
| LLE-Toluene | 2-AG | 10 µg/mL | 89 |
| LLE-Toluene | 2-AG | 50 µg/mL | 88 |
| SPE-HLB | 2-AG | 10 µg/mL | 86 |
| SPE-HLB | 2-AG | 50 µg/mL | 81 |
| Data adapted from a study on aortic tissue, demonstrating good recovery with both methods, though LLE with toluene was slightly better. |
Table 2: Limits of Quantification (LOQ) for 2-AG in Different Matrices and Methods
| Analytical Method | Matrix | Analyte | LOQ |
| LC-MS/MS (LLE-Toluene) | Aortic Tissue Homogenate | 2-AG | 1 µg/mL |
| LC-MS/MS (SPE-HLB) | Aortic Tissue Homogenate | 2-AG | 5 µg/mL |
| LC-MS/MS | Mouse Brain | 2-AG | 38.0 pg (on column) |
| LC-MS/MS | Rat Brain | 2-AG | 0.8 µg/g |
| This table highlights the high sensitivity of LC-MS/MS methods for 2-AG quantification. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 2-AG from Brain Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 50 mg).
-
Homogenize the tissue in a cold homogenization buffer (e.g., 1 mL of acetonitrile) containing an internal standard (e.g., 2-AG-d8). The use of a bead beater or ultrasonic homogenizer is recommended.
-
-
Lipid Extraction:
-
Add 2 mL of chloroform and 0.5 mL of water to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/water 50:50).
-
Protocol 2: LC-MS/MS Analysis of 2-AG
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient is crucial for separating 2-AG and 1-AG. For example, start at 30% B, hold for 1 minute, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-AG: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 379.3 -> 287.3).
-
2-AG-d8 (Internal Standard): Monitor the appropriate transition (e.g., m/z 387.3 -> 294.3).
-
-
Visualizations
Caption: Experimental workflow for the quantification of 2-AG from tissue samples.
Caption: Troubleshooting logic for inaccurate 2-AG quantification.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Validation & Comparative
A Comparative Guide to the CB1 Receptor Activity of R-2 Methanandamide and WIN 55,212-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of two commonly studied cannabinoid receptor agonists, R-2 Methanandamide and WIN 55,212-2, at the cannabinoid type 1 (CB1) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
At a Glance: Key Differences
| Feature | This compound | WIN 55,212-2 |
| Compound Class | Eicosanoid (Anandamide analog) | Aminoalkylindole |
| Receptor Selectivity | Selective for CB1 over CB2 | Non-selective (potent at both CB1 and CB2) |
| Efficacy at CB1 | Partial agonist | Full agonist |
Quantitative Comparison of CB1 Receptor Activity
The following tables summarize the binding affinity (Ki), potency (EC50/IC50), and efficacy of this compound and WIN 55,212-2 at the CB1 receptor. These values are compiled from multiple studies and may vary depending on the specific experimental conditions, such as the radioligand used, cell type, and assay format.
Table 1: Binding Affinity (Ki) at the CB1 Receptor
| Compound | Ki (nM) | Radioligand | Source |
| This compound | 17.9 - 28.3 | [3H]CP 55,940 | [1] |
| 20 | [3H]CP 55,940 | ||
| 37 | [3H]CP 55,940 | [2] | |
| WIN 55,212-2 | 1.9 | Not Specified | |
| 9.4 | [3H]-WIN-55,212-2 | ||
| 1.9 | Not Specified |
Table 2: Potency (EC50/IC50) at the CB1 Receptor
| Compound | EC50/IC50 (nM) | Assay Type | Source |
| This compound | 286 | Mesenteric vasodilation | [3] |
| WIN 55,212-2 | 4.2 | Nitrite production inhibition | |
| 138 | Inhibition of GABA-mediated IPSCs |
Table 3: Efficacy at the CB1 Receptor
| Compound | Efficacy | Experimental Observation | Source |
| This compound | Partial Agonist | Did not produce maximal response compared to full agonists in GTPγS binding and GIRK activation assays. | [4] |
| WIN 55,212-2 | Full Agonist | Elicited maximal response in GTPγS binding, cAMP inhibition, and GIRK activation assays. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of these compounds at the CB1 receptor are provided below.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells, or brain tissue)
-
Radioligand (e.g., [3H]CP 55,940 or [3H]WIN 55,212-2)
-
Test compounds (this compound, WIN 55,212-2) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of the test compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding, providing information on the potency (EC50) and efficacy of a compound.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[35S]GTPγS
-
GDP
-
Test compounds (this compound, WIN 55,212-2) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
Procedure:
-
Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [35S]GTPγS binding to activated G-proteins.
-
Separate bound from free [35S]GTPγS using either filtration or SPA technology.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data as a function of agonist concentration to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled CB1 receptor, providing another measure of agonist potency and efficacy.
Materials:
-
Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compounds (this compound, WIN 55,212-2) at various concentrations
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes at 37°C).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a suitable detection method.
-
The inhibitory effect of the agonist is observed as a decrease in the forskolin-stimulated cAMP levels.
-
Analyze the data to determine the IC50 of the agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CB1 receptor signaling pathway and the general workflows for the described experimental assays.
Caption: CB1 Receptor Signaling Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating R-2 Methanandamide as a Selective CB1 Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of R-2 Methanandamide with other key cannabinoid receptor agonists, offering experimental data to validate its selectivity for the CB1 receptor. The information presented is intended to support researchers in the fields of pharmacology, neuroscience, and drug development in their evaluation of this compound for preclinical and clinical research.
Introduction to this compound
This compound is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. The introduction of a methyl group at the R-2 position of the ethanolamine headgroup enhances its metabolic stability and confers a higher affinity for the CB1 receptor compared to its parent compound, anandamide.[1][2] Its utility as a research tool lies in its ability to selectively activate the CB1 receptor, which is predominantly expressed in the central nervous system and is implicated in a wide range of physiological and pathological processes, including pain, appetite, and mood regulation.[3][4]
Comparative Analysis of CB1 Receptor Agonists
The selectivity of a CB1 receptor agonist is a critical parameter for targeted therapeutic development, as off-target effects at the CB2 receptor, primarily expressed in the immune system, can lead to undesired immunomodulatory consequences.[5] The following table summarizes the binding affinities (Ki) of this compound and other commonly used cannabinoid agonists for both CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (CB2) / Ki (CB1), with a higher ratio indicating greater selectivity for the CB1 receptor.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) | Reference |
| This compound | 7.42 | >1000 | >135 | |
| Anandamide | 78.2 | >1000 | >12.8 | |
| WIN55212-2 | 62.3 | 3.3 | 0.05 | |
| CP55940 | 0.9 | 0.7 | 0.78 |
As the data indicates, this compound exhibits a significantly higher affinity and selectivity for the CB1 receptor compared to anandamide. In contrast, WIN55212-2 and CP55940, while potent agonists, show little to no selectivity for the CB1 receptor, with WIN55212-2 demonstrating a preference for the CB2 receptor.
Experimental Protocols
Radioligand Binding Assay
The determination of binding affinities (Ki values) for cannabinoid receptors is typically performed using a competitive radioligand binding assay.
Objective: To determine the affinity of a test compound (e.g., this compound) for the CB1 or CB2 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compounds: this compound, Anandamide, WIN55212-2, CP55940.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM CP55940).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, typically inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of R-2 Methanandamide and Other Synthetic Cannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of R-2 Methanandamide with other well-characterized synthetic cannabinoids. The analysis is supported by experimental data on receptor binding and functional activity, along with detailed methodologies for key experiments.
Introduction
This compound is a chiral, metabolically stable analog of the endogenous cannabinoid, anandamide.[1][2] Its resistance to enzymatic degradation makes it a valuable tool for studying the endocannabinoid system.[3] This guide compares the in vitro pharmacological properties of this compound with three other widely studied synthetic cannabinoids: JWH-018, CP-55,940, and WIN-55,212-2. These compounds represent different chemical classes and exhibit distinct receptor interaction profiles.[4][5]
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of a ligand that is required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | CB1 | 20 - 37 | |
| CB2 | >1000 | ||
| JWH-018 | CB1 | 9.00 ± 5.00 | |
| CB2 | 2.94 ± 2.65 | ||
| CP-55,940 | CB1 | 0.58 | |
| CB2 | 0.68 | ||
| WIN-55,212-2 | CB1 | 1.9 | |
| CB2 | 0.28 |
Quantitative Comparison of Functional Activity
The functional activity of a cannabinoid agonist is often assessed by its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) following receptor activation. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.
| Compound | Assay | EC50 (nM) | Reference |
| This compound | cAMP Inhibition (CB1) | ~50 | |
| JWH-018 | cAMP Inhibition (CB1) | 102 | |
| CP-55,940 | cAMP Inhibition (CB1) | 3.4 | |
| WIN-55,212-2 | cAMP Inhibition (CB1) | 2.2 |
Signaling Pathways
Synthetic cannabinoids primarily exert their effects through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, activation of these receptors can lead to the modulation of various ion channels and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
This compound Signaling Pathway
This compound signaling cascade.
JWH-018 Signaling Pathway
JWH-018 signaling cascade.
CP-55,940 Signaling Pathway
CP-55,940 signaling cascade.
WIN-55,212-2 Signaling Pathway
WIN-55,212-2 signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity of a test compound for cannabinoid receptors using a radioligand displacement assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled ligand (e.g., [3H]CP-55,940)
-
Unlabeled test compounds (this compound, JWH-018, CP-55,940, WIN-55,212-2)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA)
-
96-well filter plates with GF/C filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a method to measure the functional activity of cannabinoid agonists by quantifying their ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
Test compounds (this compound, JWH-018, CP-55,940, WIN-55,212-2)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Cell culture reagents and plates
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of the test compounds.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC50 values by plotting the concentration-response curves.
Experimental Workflow Diagram
Workflow for comparative analysis.
References
Unraveling R-2 Methanandamide's Mechanisms: A Comparative Guide Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of R-2 Methanandamide's effects, cross-validated with genetic knockout models. We delve into its performance against other cannabinoid receptor agonists, supported by experimental data, detailed protocols, and visual representations of its signaling pathways.
This compound, a metabolically stable analog of the endocannabinoid anandamide, has been a valuable tool in elucidating the complexities of the endocannabinoid system. Its interactions with cannabinoid receptors and potential off-target effects are of significant interest for therapeutic development. The use of genetic knockout models, particularly mice lacking the cannabinoid receptor type 1 (CB1), has been instrumental in dissecting its precise mechanisms of action.
Performance Comparison in CB1 Knockout Models
A key approach to understanding the pharmacology of this compound involves comparing its effects in wild-type animals versus those lacking specific cannabinoid receptors. This allows for the differentiation between receptor-mediated and non-receptor-mediated actions.
Behavioral Effects: Operant Responding
Studies utilizing operant conditioning paradigms, where animals are trained to perform a task to receive a reward, have revealed intriguing differences between this compound and other cannabinoids. In a fixed-ratio schedule of reinforcement, where an animal must perform a set number of responses (e.g., lever presses) to receive a food pellet, both Δ⁹-tetrahydrocannabinol (THC) and this compound typically decrease the rate of responding in wild-type mice.
However, in CB1 knockout (CB1-/-) mice, the effects diverge significantly. While the response-decreasing effect of THC is abolished in these animals, this compound continues to produce a similar reduction in response rates in both wild-type (CB1+/+) and CB1 knockout mice[1]. This suggests that while THC's effect on this behavior is primarily mediated by the CB1 receptor, this compound can induce behavioral changes through a CB1-independent mechanism.
| Compound | Genotype | Effect on Lever Press Responding | Implied Mechanism |
| Δ⁹-Tetrahydrocannabinol (THC) | Wild-Type (CB1+/+) | Decrease | CB1-dependent |
| CB1 Knockout (CB1-/-) | No effect | CB1-dependent | |
| This compound | Wild-Type (CB1+/+) | Decrease | Mixed/CB1-independent component |
| CB1 Knockout (CB1-/-) | Decrease | CB1-independent | |
| WIN 55,212-2 | Wild-Type | Decrease | CB1-dependent |
| CB1 Knockout (CB1-/-) | No self-administration | CB1-dependent |
Table 1: Comparison of Cannabinoid Agonist Effects on Operant Responding in Wild-Type and CB1 Knockout Mice.
The synthetic cannabinoid agonist WIN 55,212-2, another widely used research tool, demonstrates effects that are largely dependent on the CB1 receptor. Studies have shown that CB1 knockout mice do not self-administer WIN 55,212-2, indicating its reinforcing effects are mediated through this receptor[2]. This further highlights the unique pharmacological profile of this compound.
Cross-Validation with CB2 Knockout Models
While the primary focus of this compound research has been on its interaction with the CB1 receptor due to its structural similarity to anandamide, understanding its effects in CB2 knockout mice is crucial for a complete picture. The CB2 receptor is primarily associated with the immune system but is also found in the central nervous system.
Currently, there is a lack of direct studies investigating the specific behavioral or physiological effects of this compound in CB2 knockout mice. However, studies on CB2 knockout mice have revealed their distinct phenotype, which includes impaired contextual long-term memory and enhanced spatial working memory[3][4]. Future studies administering this compound to these mice would be invaluable in determining if it has any CB2-mediated effects or if its CB1-independent actions are also independent of CB2.
Signaling Pathways of this compound
The evidence from knockout models points towards at least two distinct signaling pathways for this compound: a CB1-dependent pathway and a CB1-independent pathway.
CB1-Dependent Signaling
When this compound binds to the CB1 receptor, it initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.
CB1-Independent Signaling
The persistent effects of this compound in CB1 knockout mice strongly suggest the existence of alternative signaling pathways. One proposed mechanism involves the orphan GPCR, GPR55[5]. Activation of GPR55 by ligands such as this compound can lead to the activation of Gq and G12/13 G-proteins, resulting in the activation of RhoA and phospholipase C (PLC). This cascade ultimately leads to an increase in intracellular calcium concentrations. This pathway is distinct from the Gi/o-coupled signaling typical of CB1 receptors. There is also evidence suggesting that in certain cell types, this compound's non-CB1/CB2 effects are mediated through a novel endothelial receptor that signals via a G(i) and phosphatidylinositol 3-kinase (PI3K)-Akt pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols are essential. Below are summarized methodologies for key experiments cited in this guide.
Operant Conditioning for Behavioral Analysis
This protocol is adapted from studies investigating the effects of cannabinoids on food-reinforced behavior in mice.
1. Animals:
-
Male CB1 knockout (CB1-/-) and wild-type (CB1+/+) littermate mice.
-
Mice are individually housed and maintained on a restricted diet to motivate operant responding.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.
-
Chambers are enclosed in sound-attenuating boxes.
3. Procedure:
-
Training: Mice are trained to press a designated "active" lever for a food reward (e.g., 20-mg food pellet) on a fixed-ratio 1 (FR1) schedule (one press = one reward).
-
Schedule Progression: Once a stable response rate is achieved, the schedule is gradually increased to a fixed-ratio 10 (FR10) schedule (ten presses = one reward).
-
Drug Testing:
-
Once stable responding is established on the FR10 schedule, drug testing commences.
-
This compound, THC, or vehicle is administered intraperitoneally (i.p.) at various doses before the operant session.
-
The rate of lever pressing (responses per second) is recorded and compared across different drug conditions and genotypes.
-
4. Data Analysis:
-
Response rates are typically expressed as a percentage of the baseline (vehicle) response rate.
-
Statistical analysis (e.g., ANOVA) is used to determine significant differences between drug doses and genotypes.
Intravenous Self-Administration
This protocol is a generalized procedure for assessing the reinforcing properties of a drug.
1. Animals:
-
Male mice (e.g., C57BL/6J) are used. For cross-validation, this would include CB1 knockout and wild-type mice.
-
Animals are surgically implanted with an intravenous catheter.
2. Surgery:
-
Mice are anesthetized, and a catheter is inserted into the jugular vein and externalized on the back.
-
Catheters are flushed daily to maintain patency.
3. Apparatus:
-
Operant conditioning chambers equipped with two nose-poke holes or levers.
-
One manipulandum is designated as "active" and is connected to an infusion pump, while the other is "inactive".
4. Procedure:
-
Acquisition: Mice are placed in the chambers, and responses on the active manipulandum result in an intravenous infusion of the drug (e.g., WIN 55,212-2 or this compound).
-
Sessions are typically 2 hours per day for several days.
-
The number of infusions earned is recorded.
5. Data Analysis:
-
A significant increase in responding on the active manipulandum compared to the inactive one indicates that the drug has reinforcing effects.
-
Comparisons are made between genotypes to determine the role of the targeted receptor in the drug's reinforcing properties.
Conclusion
The cross-validation of this compound's effects using genetic knockout models, particularly CB1 knockout mice, has been pivotal in revealing its complex pharmacology. Unlike classical cannabinoids such as THC and synthetic agonists like WIN 55,212-2, this compound demonstrates significant behavioral effects that are independent of the CB1 receptor. This suggests the involvement of alternative signaling pathways, with GPR55 and novel endothelial receptors being potential candidates.
Further research, especially studies involving CB2 knockout models, is necessary to fully elucidate the complete pharmacological profile of this compound. A comprehensive understanding of its on-target and off-target effects is critical for the development of novel therapeutics that can harness the potential of the endocannabinoid system while minimizing unwanted side effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. Differential effects of delta9-tetrahydrocannabinol and methanandamide in CB1 knockout and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabinoid Regulation of Brain Reward Processing with an Emphasis on the Role of CB1 Receptors: A Step Back into the Future [frontiersin.org]
- 3. CB2 Cannabinoid Receptor Knockout in Mice Impairs Contextual Long-Term Memory and Enhances Spatial Working Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Binding Dynamics of R-2 Methanandamide: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals, understanding the precise binding kinetics of a ligand to its target is paramount for predicting its pharmacological effects. This guide provides a comparative analysis of the binding kinetics of R-2 Methanandamide, a metabolically stable analog of the endocannabinoid anandamide, with the cannabinoid receptor 1 (CB1). We delve into data obtained from various biophysical assays, offering a clear comparison with its endogenous counterpart, anandamide, and provide detailed experimental protocols for the key techniques discussed.
This compound is a chiral analog of anandamide that exhibits higher affinity for the CB1 receptor and increased resistance to enzymatic degradation, making it a valuable tool for studying the endocannabinoid system. Its interaction with the CB1 receptor, a G-protein coupled receptor primarily expressed in the central nervous system, is critical to its pharmacological activity. This guide will explore the binding kinetics of this compound and anandamide using data from radioligand binding assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), providing insights into their association and dissociation rates.
Comparative Binding Kinetics of this compound and Anandamide
The binding of a ligand to its receptor is characterized by its association rate constant (kₐ or kₒₙ), dissociation rate constant (kₔ or kₒff), and the resulting equilibrium dissociation constant (Kₔ) or inhibitor constant (Kᵢ), which is inversely proportional to binding affinity. A lower Kₔ or Kᵢ value indicates a higher binding affinity.
While extensive research has been conducted on the affinity of this compound, specific kinetic rate constants (kₐ and kₔ) are not as readily available in the published literature as they are for anandamide. However, a comparison of their affinity constants (Kᵢ) from radioligand binding assays provides valuable insights.
| Ligand | Assay Type | Receptor | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kᵢ (nM) | Reference |
| This compound | Radioligand Binding | Rat CB1 | Not Reported | Not Reported | 20 - 72 | [1] |
| Anandamide | Radioligand Binding | Rat CB1 | Not Reported | Not Reported | 78.2 - 89 | [2][3] |
| Anandamide | TR-FRET | Human CB1 | 1.1 x 10⁵ | 0.016 | 145 | [4] |
Note: Kᵢ values can vary between studies due to differences in experimental conditions. The range presented reflects this variability.
As the table indicates, this compound generally exhibits a higher affinity (lower Kᵢ value) for the CB1 receptor compared to anandamide in radioligand binding assays. A recent study utilizing TR-FRET has provided the kinetic rate constants for anandamide, revealing a moderately fast association rate and a relatively slow dissociation rate, leading to its nanomolar affinity.[4] The lack of directly comparable kinetic data for this compound from the same assay highlights a current gap in the literature. However, its consistently lower Kᵢ values suggest that it may have a faster association rate, a slower dissociation rate, or a combination of both compared to anandamide.
Visualizing the Cannabinoid Signaling Pathway
Upon binding to the CB1 receptor, both this compound and anandamide initiate a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists.
Experimental Protocols
To ensure the reproducibility and accuracy of binding kinetics data, detailed and standardized experimental protocols are essential. Below are representative protocols for the biophysical assays discussed.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes expressing the CB1 receptor.
-
Radioligand: High-affinity CB1 receptor radioligand (e.g., [³H]CP55,940).
-
Test Compound: this compound or Anandamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration close to its Kₔ), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the receptor-containing membranes to each well.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a fluorescence-based assay that can be used to measure binding kinetics in real-time.
Materials:
-
Receptor: Purified and labeled CB1 receptor (e.g., with a donor fluorophore like Terbium cryptate).
-
Fluorescent Ligand: A fluorescently labeled ligand that binds to the CB1 receptor (e.g., with an acceptor fluorophore).
-
Test Compound: this compound or Anandamide.
-
Assay Buffer: Buffer appropriate for maintaining receptor stability and activity.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Association Rate (kₐ):
-
Add the labeled receptor and varying concentrations of the fluorescent ligand to the wells of a microplate.
-
Monitor the TR-FRET signal over time as the fluorescent ligand binds to the receptor.
-
The association rate is determined by fitting the kinetic data to a "binding saturation" or "association kinetics" model.
-
-
Dissociation Rate (kₔ):
-
Allow the labeled receptor and fluorescent ligand to reach equilibrium.
-
Add a high concentration of an unlabeled competitor (the test compound or another known ligand) to displace the fluorescent ligand.
-
Monitor the decay of the TR-FRET signal over time.
-
The dissociation rate is determined by fitting the data to a "dissociation kinetics" model.
-
-
Data Analysis: The association (kₐ) and dissociation (kₔ) rates are used to calculate the equilibrium dissociation constant (Kₔ = kₔ / kₐ).
Experimental Workflow for Biophysical Binding Assays
The following diagram outlines a general workflow for conducting biophysical binding assays to determine ligand-receptor kinetics.
Conclusion
The available data from radioligand binding assays consistently demonstrate that this compound possesses a higher affinity for the CB1 receptor than its endogenous counterpart, anandamide. While a complete kinetic profile including association and dissociation rates for this compound from assays like SPR or TR-FRET is not yet fully available in the public domain, the existing affinity data strongly suggests a more stable and potent interaction. The recent determination of anandamide's kinetic parameters using TR-FRET provides a valuable benchmark and highlights the need for similar studies on this compound to fully elucidate the molecular basis of its enhanced potency and metabolic stability. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative binding kinetic studies, contributing to a deeper understanding of the endocannabinoid system and facilitating the development of novel therapeutics targeting cannabinoid receptors.
References
- 1. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the two primary endocannabinoids, N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). The intricate regulation of the synthesis and degradation of these lipid signaling molecules plays a crucial role in a vast array of physiological processes, making their metabolic enzymes key targets for therapeutic intervention. While both are derivatives of arachidonic acid, their metabolic routes, enzymatic regulators, and subcellular locations exhibit distinct differences that are critical for understanding their unique biological roles. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the key pathways and workflows.
It is important to note that synthetic cannabinoid analogs, such as R-2 Methanandamide, are designed for metabolic stability, primarily by resisting degradation by the enzymes that metabolize AEA. Therefore, a direct comparison of metabolic pathways with endogenous compounds is not applicable. Instead, the focus of this guide is on the naturally occurring and dynamically regulated metabolic fates of AEA and 2-AG.
Quantitative Comparison of Metabolic Pathways
The metabolic fates of AEA and 2-AG are governed by a suite of enzymes with varying efficiencies and substrate preferences. The primary routes of degradation are hydrolytic, catalyzed by Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG. However, oxidative pathways involving Cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes also contribute significantly to their metabolism, often yielding biologically active metabolites.
| Parameter | N-Arachidonoylethanolamine (Anandamide, AEA) | 2-Arachidonoylglycerol (2-AG) | References |
| Primary Hydrolytic Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Monoacylglycerol Lipase (MAGL) | [1] |
| Primary Hydrolytic Products | Arachidonic Acid, Ethanolamine | Arachidonic Acid, Glycerol | [1] |
| FAAH Kinetics (Km) | 25.3 ± 14.2 µM | Substrate, but with lower affinity than AEA | |
| MAGL Kinetics (IC50 of 2-AG) | 13 µM | ||
| Primary Oxidative Enzyme | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) | [2][3] |
| COX-2 Oxidative Products | Prostaglandin Ethanolamides (Prostamides) | Prostaglandin Glycerol Esters | [2] |
| Other Oxidative Pathways | Lipoxygenases (LOX), Cytochrome P450 (CYP450) | Lipoxygenases (LOX), Cytochrome P450 (CYP450) | |
| Subcellular Localization of Primary Hydrolytic Enzyme | Postsynaptic neurons (intracellular membranes) | Presynaptic neurons |
Metabolic Pathways: A Visual Comparison
The metabolic pathways of AEA and 2-AG are depicted below, highlighting the key enzymes and their products.
Caption: Comparative metabolic pathways of Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG).
Experimental Protocols
In Vitro Assay for FAAH and MAGL Activity
This protocol outlines a general method for measuring the hydrolytic activity of FAAH and MAGL in cell lysates or tissue homogenates using a fluorometric or radiometric approach.
Materials:
-
Cell line or tissue expressing FAAH and/or MAGL
-
Ice-cold FAAH/MAGL Assay Buffer (e.g., Tris-based buffer, pH 7.4-9.0)
-
Protease inhibitor cocktail
-
Substrate:
-
For FAAH: N-arachidonoyl-ethanolamine (Anandamide) or a fluorogenic FAAH substrate.
-
For MAGL: 2-arachidonoylglycerol (2-AG) or a fluorogenic/radiometric MAGL substrate (e.g., 2-oleoyl-[³H]-glycerol).
-
-
Specific inhibitors for FAAH (e.g., URB597) and MAGL (e.g., JZL184) to confirm enzyme-specific activity.
-
96-well microplate (white or black for fluorescence, standard for radiometry)
-
Plate reader (fluorometer) or liquid scintillation counter.
-
Protein quantification assay (e.g., BCA or Bradford).
Procedure:
-
Lysate Preparation:
-
Homogenize tissue or cells in ice-cold Assay Buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction for MAGL, membrane/microsomal fraction can be used for FAAH).
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Include control wells:
-
No enzyme control (buffer only).
-
Vehicle control (lysate with the vehicle used for inhibitors).
-
Inhibitor control (lysate with a specific FAAH or MAGL inhibitor).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Fluorometric Assay: Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C.
-
Radiometric Assay: Incubate for a defined period (e.g., 30 minutes) at 37°C. Stop the reaction (e.g., by adding an organic solvent). Separate the product from the substrate (e.g., by liquid-liquid extraction or chromatography) and quantify the radioactivity of the product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence or amount of product formed per unit time).
-
Subtract the rate of the no-enzyme control from all other wells.
-
Normalize the activity to the protein concentration (e.g., pmol/min/mg protein).
-
Calculate the percentage of inhibition for the inhibitor controls to confirm specificity.
-
In Vitro Assay for Endocannabinoid Metabolism by COX-2
This protocol describes a method to assess the oxygenation of AEA and 2-AG by COX-2 using purified enzyme or cell-based systems, with product analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified COX-2 enzyme or a cell line expressing COX-2 (e.g., RAW 264.7 macrophages).
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0) with 500 µM phenol.
-
Substrates: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG).
-
COX-2 inhibitor (e.g., NS-398) for control experiments.
-
Quench solution: Ethyl acetate with 0.5% acetic acid and internal standards.
-
LC-MS/MS system.
Procedure:
-
In Vitro Reaction (Purified Enzyme):
-
In a reaction tube, combine the reaction buffer and purified COX-2 enzyme.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the endocannabinoid substrate (AEA or 2-AG).
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by adding the ice-cold quench solution.
-
-
Cell-Based Assay:
-
Culture COX-2 expressing cells to the desired confluency.
-
Treat cells with the endocannabinoid substrate (AEA or 2-AG) for a defined period.
-
Collect the cell culture medium.
-
Extract the metabolites from the medium using a suitable organic solvent (e.g., ethyl acetate).
-
-
Sample Analysis by LC-MS/MS:
-
Evaporate the organic solvent from the quenched reaction or cell extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a reverse-phase chromatography column.
-
Detect and quantify the specific prostaglandin ethanolamides or glycerol esters using mass spectrometry in selected reaction monitoring (SRM) mode.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying endocannabinoid metabolism in vitro.
Caption: A generalized workflow for the in vitro analysis of endocannabinoid metabolism.
Subcellular Localization of Metabolic Enzymes
The distinct subcellular localizations of the key metabolic enzymes contribute to the spatial and temporal control of AEA and 2-AG signaling.
Caption: Predominant subcellular localization of enzymes metabolizing AEA and 2-AG in a neuronal context.
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular localization studies indicate that lipoxygenases 1 to 6 are not involved in lipid mobilization during soybean germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation of behavioral changes induced by R-2 Methanandamide in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral changes induced by R-2 Methanandamide in animal models, with a focus on its performance relative to other key cannabinoid receptor agonists. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers investigating the therapeutic potential of cannabinoids.
I. Overview of this compound
R-(+)-Methanandamide (this compound) is a metabolically stable analog of anandamide (AEA), an endogenous cannabinoid neurotransmitter.[1] Its resistance to rapid degradation by fatty acid amide hydrolase (FAAH) allows for a longer duration of action compared to anandamide, making it a valuable tool for studying the effects of cannabinoid receptor activation in vivo.[2] this compound primarily exerts its effects through the activation of the cannabinoid type 1 (CB1) receptor, which is highly expressed in the central nervous system and plays a crucial role in modulating various physiological and behavioral processes, including anxiety, locomotion, learning, and memory.[3][4]
II. Comparative Behavioral Data
The following tables summarize the quantitative data from key behavioral paradigms used to assess the effects of this compound and other cannabinoid agonists.
Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Species | Dose | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Citation |
| Vehicle | Mouse | - | Data not available | Data not available | [5] |
| This compound | Mouse | 0.1 mg/kg | Increased | Increased | |
| Vehicle | Mouse | - | ~25% | ~30% | |
| WIN 55,212-2 | Mouse | 1 mg/kg | ~55% *** | ~50% ** | |
| Vehicle | Rat | - | Data not available | Data not available | |
| Anandamide | Rat | 0.3 mg/kg | Increased | Data not available |
*Note: Specific numerical values for this compound and Anandamide were described as "increased" in the cited text. **p<0.01, **p<0.001 vs. vehicle.
Table 2: Effects on Locomotor Activity and Anxiety in the Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. Increased time spent and distance traveled in the center of the arena are indicative of reduced anxiety.
| Compound | Species | Dose | Distance Traveled in Center (Mean ± SEM) | Time in Center (Mean ± SEM) | Total Distance Traveled (Mean ± SEM) | Citation |
| Vehicle | Mouse | - | Data not available | Data not available | Data not available | |
| This compound | Mouse | 0.1 mg/kg | Increased | Increased | No significant change | |
| Vehicle | Rat | - | Data not available | Data not available | Data not available | |
| Anandamide | Rat | 20 mg/kg | Decreased Ambulation | Increased Inactivity | Decreased | |
| Vehicle | Rat | - | Data not available | Data not available | Data not available | |
| WIN 55,212-2 | Rat | 2 mg/kg | Data not available | Data not available | Decreased Walking |
Note: Specific numerical values for this compound were described as "increased" or "no significant change" in the cited text.
Table 3: Effects on Spatial Learning and Memory in the Morris Water Maze (MWM)
The Morris Water Maze is a test of spatial learning and memory. A decrease in the escape latency (time to find the hidden platform) across training days indicates learning.
| Compound | Species | Dose (mg/kg) | Escape Latency (Day 5) (Mean ± SEM) | Citation |
| Vehicle | Mouse | - | ~15 s | |
| This compound | Mouse | 3.2 (ED50) | Disrupted Performance | |
| Vehicle | Rat | - | ~20 s | |
| WIN 55,212-2 | Rat | 1 | ~30 s * | |
| WIN 55,212-2 | Rat | 3 | ~35 s * |
*Note: ED50 refers to the dose that produces 50% of the maximal effect. p<0.05 vs. vehicle.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Elevated Plus Maze (EPM)
The EPM apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor. The test relies on the rodent's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm), elevated (e.g., 50 cm) from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system or a trained observer records the time spent in and the number of entries into each arm.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.
-
Total distance traveled.
-
Open Field Test (OFT)
The OFT is used to assess locomotor activity, exploration, and anxiety-like behavior in a novel environment.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed in the center of the open field.
-
The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).
-
An automated tracking system records the animal's movement.
-
-
Parameters Measured:
-
Total distance traveled.
-
Distance traveled in the center zone.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days (e.g., 5 days) with multiple trials per day. In each trial, the animal is placed in the water from different starting positions and must find the hidden platform. The location of the platform remains constant.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
-
Parameters Measured:
-
Escape latency: Time to find the hidden platform during the acquisition phase.
-
Swim path length: The distance the animal swims to find the platform.
-
Time spent in the target quadrant: During the probe trial, the time spent in the quadrant where the platform was previously located.
-
IV. Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
This compound, as a CB1 receptor agonist, activates a cascade of intracellular signaling events. The following diagram illustrates the primary signaling pathway.
Caption: CB1 Receptor Signaling Pathway activated by this compound.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for conducting behavioral experiments with this compound.
Caption: General workflow for animal behavioral studies with this compound.
V. Conclusion
This compound demonstrates clear behavioral effects in animal models, primarily mediated through the CB1 receptor. Its anxiolytic-like properties are evident in the elevated plus maze and open field test, while it can impair spatial learning and memory in the Morris water maze, particularly at higher doses. Compared to anandamide, its metabolic stability allows for more sustained effects. In comparison to the synthetic agonist WIN 55,212-2, this compound often exhibits similar qualitative effects, though potencies can differ. This guide provides a foundational understanding for researchers designing and interpreting studies involving this compound, aiding in the continued exploration of the endocannabinoid system's role in behavior and its potential as a therapeutic target.
References
- 1. Anandamide-mediated CB1/CB2 cannabinoid receptor--independent nitric oxide production in rabbit aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response effects of systemic anandamide administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of R-2 Methanandamide: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling R-2 Methanandamide must adhere to stringent disposal protocols due to its classification as a synthetic cannabinoid and potential hazardous nature. The primary directive is to manage this compound as a hazardous chemical waste, ensuring its collection and disposal through a certified hazardous waste management program. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.
Core Disposal Protocol
All laboratory personnel must treat this compound as a hazardous waste.[1] The following step-by-step procedure outlines the essential operational plan for its proper disposal:
-
Waste Identification and Segregation:
-
Clearly label this compound waste with "Hazardous Waste" and the full chemical name: (R)-(−)-Arachidonyl-2'-Hydroxy-1'-Propylamide.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[2][3] Specifically, store it separately from acids and bases.[3]
-
-
Container Management:
-
Use only appropriate, leak-proof, and tightly sealed containers for waste storage. Plastic is often preferred.[2] The original container may be used if it is in good condition.
-
Never overfill waste containers.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.
-
The SAA should be inspected weekly for any signs of leakage.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal service to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical waste yourself.
-
-
Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste.
-
If the substance is deemed an acute hazardous waste, the empty container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.
-
Always deface or remove all chemical labels from empty containers before disposal.
-
Quantitative Thresholds for Hazardous Waste Accumulation
The following table provides general quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area. Exceeding these limits necessitates a more frequent disposal schedule.
| Parameter | Limit | Action Required upon Reaching Limit |
| Volume of Liquid Waste | 55 gallons | Removal by EH&S or certified disposer within 3 calendar days. |
| Volume of "P-listed" (Acutely Hazardous) Waste | 1 quart | Removal by EH&S or certified disposer within 3 calendar days. |
| Storage Duration | 12 months | Waste must be removed from the SAA. |
Experimental Protocol: Triple-Rinsing of Acutely Hazardous Waste Containers
For containers that held what is classified as an "acute hazardous waste," a triple-rinse procedure is mandatory before the container can be considered non-hazardous.
Objective: To decontaminate an empty container that held an acute hazardous chemical.
Materials:
-
Empty hazardous waste container
-
Appropriate solvent (capable of dissolving the residue)
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat
-
A designated hazardous waste container for the rinsate
Procedure:
-
Ensure all personal protective equipment is worn correctly.
-
Select a solvent in which this compound is soluble.
-
Pour a small amount of the solvent into the empty container, ensuring it coats all interior surfaces.
-
Securely cap the container and shake it vigorously for at least 30 seconds.
-
Uncap the container and pour the solvent (now rinsate) into a designated hazardous waste container.
-
Repeat steps 3-5 two more times for a total of three rinses.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once dry, deface all hazardous labels on the container before disposing of it as regular laboratory trash.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistics for Handling R-2 Methanandamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with R-2 Methanandamide. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields or goggles are required. A face shield may be necessary for splash hazards.[1][2] |
| Hand | Chemical-resistant gloves, such as nitrile rubber, should be worn.[2][3] |
| Body | A laboratory coat or coveralls should be worn to protect the skin.[1] For larger quantities or where there is a significant risk of splashing, chemical-resistant aprons are advised. |
| Respiratory | In a well-ventilated area, respiratory protection may not be necessary. However, if vapors or aerosols are generated, a NIOSH-approved respirator should be used. |
Handling and Experimental Protocols
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools and take precautionary measures against static discharge.
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.
Waste Collection:
-
Collect waste in designated, labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted.
Disposal Procedure:
-
Ensure all waste is properly containerized and labeled.
-
Follow your institution's hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Waste may be sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
For controlled substances, disposal must adhere to DEA regulations, which may require specific documentation and witness procedures.
Visualizing the Workflow
The following diagrams illustrate the key processes for safely handling and disposing of this compound.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
